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3-(2-Bromo-pyridin-3-yloxy)-6-chloro-pyridazine Documentation Hub

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  • Product: 3-(2-Bromo-pyridin-3-yloxy)-6-chloro-pyridazine
  • CAS: 1065484-70-9

Core Science & Biosynthesis

Foundational

3-(2-Bromo-pyridin-3-yloxy)-6-chloro-pyridazine CAS 1065484-70-9 properties

This technical guide provides an in-depth analysis of 3-(2-Bromo-pyridin-3-yloxy)-6-chloro-pyridazine (CAS 1065484-70-9), a critical bifunctional scaffold used in the synthesis of kinase inhibitors (e.g., c-Met) and targ...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-(2-Bromo-pyridin-3-yloxy)-6-chloro-pyridazine (CAS 1065484-70-9), a critical bifunctional scaffold used in the synthesis of kinase inhibitors (e.g., c-Met) and targeted protein degraders (PROTACs).

CAS Registry Number: 1065484-70-9 Molecular Formula: C₉H₅BrClN₃O Molecular Weight: 286.51 g/mol

Executive Summary & Therapeutic Relevance

3-(2-Bromo-pyridin-3-yloxy)-6-chloro-pyridazine is a heteroaryl ether scaffold characterized by two distinct electrophilic handles: a 6-chloro-pyridazine moiety and a 2-bromo-pyridine moiety. This bifunctionality allows for orthogonal functionalization, making it an ideal intermediate for Fragment-Based Drug Discovery (FBDD).

Key Applications:

  • Kinase Inhibition: The pyridazine core mimics the hinge-binding region of ATP in various kinases, particularly c-Met (hepatocyte growth factor receptor).

  • Targeted Protein Degradation: Recent patent literature (e.g., Dr. Reddy's Laboratories) identifies 6-substituted pyridazines as core motifs for SMARCA2/4 degraders , a class of therapeutics for chromatin-remodeling complex disorders.

  • Orthogonal Reactivity: The significant difference in electronic deficiency between the pyridazine and pyridine rings allows for sequential, regioselective substitution without the need for protecting groups.

Physicochemical Properties

The following data points are critical for formulation and synthesis planning.

PropertyValue (Predicted/Experimental)Significance
Physical State Solid (Off-white to pale yellow powder)Standard handling; typically stable at RT.
LogP (Octanol/Water) ~2.3 - 2.8Moderate lipophilicity; suitable for CNS penetration optimization.
TPSA ~51 ŲGood membrane permeability profile (<140 Ų).
pKa (Conjugate Acid) ~1.5 (Pyridazine N)Weakly basic; protonation occurs only in strong acid.
Solubility DMSO (>50 mg/mL), DMF, DCMPoor water solubility; requires polar organic solvents for reactions.

Synthesis Protocol: Nucleophilic Aromatic Substitution (SₛAr)

The core synthesis involves the coupling of 3,6-dichloropyridazine with 2-bromo-3-hydroxypyridine . This reaction exploits the high electrophilicity of the pyridazine ring relative to the pyridine.

Mechanism & Causality

The reaction proceeds via an SₛAr mechanism. The 3,6-dichloropyridazine is electron-deficient due to the two nitrogen atoms, making the C3/C6 positions highly susceptible to nucleophilic attack. The 2-bromo-3-hydroxypyridine acts as the nucleophile (as the phenoxide anion).

Why this works:

  • Regioselectivity: Since 3,6-dichloropyridazine is symmetric, the first substitution is statistically favored to be mono-substitution if stoichiometry is controlled (1:1 ratio).

  • Chemoselectivity: The hydroxyl group is a better nucleophile than the pyridine nitrogen or the bromine, preventing self-polymerization.

Step-by-Step Protocol

This protocol is designed for a 10 mmol scale.

  • Reagents:

    • 3,6-Dichloropyridazine (1.49 g, 10 mmol)

    • 2-Bromo-3-hydroxypyridine (1.74 g, 10 mmol)

    • Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol) – Acts as the base to generate the phenoxide.

    • Solvent: DMF (Dimethylformamide) or DMSO (20 mL) – Polar aprotic solvent essential for SₛAr.

  • Procedure:

    • Activation: Dissolve 2-bromo-3-hydroxypyridine in DMF. Add K₂CO₃ and stir at RT for 30 mins to ensure deprotonation (formation of the potassium salt).

    • Addition: Add 3,6-dichloropyridazine in one portion.

    • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by LC-MS or TLC (50% EtOAc/Hexane).

      • Checkpoint: Look for the disappearance of the starting phenol. A new spot (product) should appear with a lower Rf than the dichloro-pyridazine.

    • Workup: Cool to RT. Pour into ice-water (100 mL). The product typically precipitates.

    • Purification: Filter the solid.[1] Wash with water and cold hexanes. If no precipitate forms, extract with EtOAc, dry over Na₂SO₄, and purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

  • Self-Validating Analytical Check:

    • ¹H NMR (DMSO-d₆): You should observe two distinct aromatic systems.

      • Pyridazine:[2][3][4] Two doublets (AB system) around δ 7.5–8.0 ppm.

      • Pyridine:[5][6][7] Three protons (dd, dd, m) typically shifted downfield due to the bromine.

    • MS (ESI+): Look for the characteristic isotope pattern of Br + Cl.

      • M+H peaks at: ~286 (⁷⁹Br, ³⁵Cl), ~288 (⁸¹Br, ³⁵Cl / ⁷⁹Br, ³⁷Cl), ~290 (⁸¹Br, ³⁷Cl).

Functionalization & Reactivity Logic

The value of CAS 1065484-70-9 lies in its differential reactivity .

Site A: 6-Chloro-pyridazine (High Reactivity)
  • Reactivity: Highly susceptible to SₛAr displacement by amines, thiols, or alkoxides.

  • Typical Reaction: Displacement with a primary or secondary amine (e.g., piperazine, aniline) to install the "solubilizing tail" or "hinge binder" of a drug molecule.

  • Conditions: Amine (1.2 eq), DIPEA, n-BuOH, 120°C (microwave or thermal).

Site B: 2-Bromo-pyridine (Moderate/Latent Reactivity)
  • Reactivity: Less reactive toward SₛAr but highly reactive in Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).

  • Typical Reaction: Coupling with an aryl boronic acid to extend the scaffold.

  • Conditions: Boronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water, 90°C.

Strategic Workflow: Usually, the SₛAr at the pyridazine (Site A) is performed first because the conditions are milder and do not interfere with the bromine. If Suzuki coupling (Site B) were performed first, the catalyst might oxidatively insert into the pyridazine-chloride, leading to a mixture of products.

Visualizing the Workflow

The following diagram illustrates the synthesis and the divergent functionalization pathways.

Synthesispathway SM1 3,6-Dichloropyridazine Intermediate CAS 1065484-70-9 (Scaffold) SM1->Intermediate SₛAr Coupling K₂CO₃, DMF, 80°C SM2 2-Bromo-3-hydroxypyridine SM2->Intermediate ProdA Kinase Inhibitor Core (Aminated Pyridazine) Intermediate->ProdA Path A: SₛAr (Amine) High Reactivity (Cl) ProdB Biaryl Extension (Suzuki Product) Intermediate->ProdB Path B: Suzuki Coupling Pd-Catalysis (Br) ProdA->ProdB Sequential Functionalization

Caption: Synthesis of CAS 1065484-70-9 and its divergent application in drug discovery. Path A (green) is typically prioritized over Path B (red) due to chemoselectivity.

Safety & Handling (SDS Summary)

  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.

  • Storage: Store in a cool, dry place (2–8°C recommended for long-term storage) under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or oxidation.

References

  • Dr. Reddy's Laboratories. (2024). Patent Application US20240018134A1: 6-Substituted Pyridazine Compounds as SMARCA2/4 Degraders.Link

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53394626 (Analogous Structure).Link

  • Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series.[3][4][8][9][10] I. Pyridazine and 3,6-Dichloropyridazine.[9] Journal of the American Chemical Society, 73(4), 1873–1874. Link

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 3,6-Dichloropyridazine.Link

Sources

Exploratory

The Pyridazine Ether Scaffold: Physicochemical Tuning and Synthetic Architecture in Drug Discovery

Executive Summary The pyridazine ring (1,2-diazine) represents a "privileged scaffold" in modern medicinal chemistry, offering a unique vector for optimizing drug-like properties (DLPs).[1][2] Unlike its 1,3- (pyrimidine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridazine ring (1,2-diazine) represents a "privileged scaffold" in modern medicinal chemistry, offering a unique vector for optimizing drug-like properties (DLPs).[1][2] Unlike its 1,3- (pyrimidine) and 1,4- (pyrazine) isomers, the pyridazine core features a contiguous nitrogen-nitrogen bond, creating a distinct dipole moment and electron-deficient character.[1]

This guide focuses specifically on Pyridazine Ether Derivatives (3-alkoxypyridazines). While often overshadowed by their tautomeric cousins, the pyridazinones, pyridazine ethers provide a critical solution for lowering lipophilicity (LogP) while maintaining aromatic planarity—a feat difficult to achieve with phenyl or pyridine bioisosteres. This document details the structure-activity relationships (SAR), synthetic routes, and metabolic considerations necessary to deploy this scaffold effectively.

The Scaffold Advantage: Why Pyridazine Ethers?

The "Magic Nitrogen" Effect

The incorporation of the second nitrogen atom adjacent to the first (the N-N bond) dramatically alters the physicochemical profile compared to pyridine or benzene.[1]

PropertyBenzenePyridinePyridazineImpact on Drug Design
LogP (Octanol/Water) 2.130.65-0.72Drastic Solubility Gain: Pyridazine is significantly more hydrophilic, aiding formulation of lipophilic leads.
Dipole Moment (D) 0.002.203.95Specific Binding: High dipole facilitates unique electrostatic interactions in solvent-exposed pockets.
H-Bond Acceptors 012Interaction Vector: The N1/N2 lone pairs are available for H-bonding with backbone amides (e.g., in Kinase hinge regions).
The Ether Linkage Function

Attaching an alkoxy group at the C3 or C6 position serves three distinct SAR functions:

  • Conformational Locking: The ether oxygen acts as a conformational anchor, often inducing a planar conformation with the pyridazine ring due to electronic conjugation, which is critical for fitting into narrow binding clefts (e.g., ATP binding sites).

  • Metabolic Blocking: Unlike an alkyl group, the ether oxygen blocks oxidative metabolism at the alpha-carbon, although it introduces a potential O-dealkylation liability (discussed in Section 4).[1]

  • Electronic Modulation: The alkoxy group is an electron-donating group (EDG) by resonance, which partially offsets the electron-deficiency of the pyridazine ring, tuning the pKa of the ring nitrogens.[1]

Synthetic Architectures

The synthesis of pyridazine ethers predominantly relies on Nucleophilic Aromatic Substitution (SNAr) due to the electron-deficient nature of the 1,2-diazine ring.

Primary Route: Regioselective SNAr

The most robust method involves the displacement of a chloride from 3,6-dichloropyridazine.[1] Because the ring is highly activated, this reaction proceeds under mild conditions compared to chlorobenzenes.[1]

Key Synthetic Insight:

  • Mono- vs. Bis-Substitution: Controlling stoichiometry is critical. Using 1.05 equivalents of alkoxide at 0°C favors the mono-ether. Higher temperatures and excess alkoxide yield the bis-ether.

  • Regioselectivity: If the pyridazine is asymmetrically substituted (e.g., 3-chloro-6-methylpyridazine), the nucleophile will attack the position most activated by electron-withdrawing effects or least sterically hindered.

Visualization of Synthetic Logic

The following diagram outlines the decision tree for synthesizing pyridazine ethers, distinguishing between SNAr and Palladium-catalyzed cross-coupling (Buchwald-Hartwig), which is reserved for unactivated substrates.

Synthesis_Workflow Start Target: 3-Alkoxypyridazine Substrate Substrate Selection Start->Substrate Route_A Route A: S_NAr (Preferred) Substrate: 3,6-Dichloropyridazine Substrate->Route_A Electron Deficient Route_B Route B: Pd-Catalysis Substrate: 3-Chloropyridazine (Deactivated) Substrate->Route_B Electron Rich / Steric Bulk Reagents_A Reagents: R-OH, NaH/K2CO3 Solvent: THF or DMF Temp: 0°C to RT Route_A->Reagents_A Reagents_B Reagents: R-OH, Pd(OAc)2, Ligand Base: Cs2CO3 Temp: >80°C Route_B->Reagents_B Product Purified Intermediate Reagents_A->Product High Yield, Green Reagents_B->Product Higher Cost, Trace Metal

Caption: Decision matrix for selecting the optimal synthetic route for pyridazine ether formation. SNAr is the green-chemistry standard for this scaffold.

SAR Case Studies & Design Logic

Case Study: Bromodomain Inhibition (GNE-064)

In the development of BET bromodomain inhibitors, researchers often face solubility challenges with fused ring systems like phthalazines.[1]

  • The Problem: A phthalazine-based lead compound exhibited poor aqueous solubility (<1 µg/mL) and high metabolic clearance.

  • The Pyridazine Solution: Replacing the phenyl ring of the phthalazine with a pyridazine (creating a pyridazino-fused system or using a pyridazine ether side chain) significantly lowered LogP.

  • Mechanistic Gain: The pyridazine nitrogen formed a water-mediated H-bond network within the binding pocket, improving potency while the ether linkage positioned the solubilizing tail into the solvent front.

SAR Map: Vectors of Optimization

The following diagram illustrates the functional vectors of the pyridazine ether core.

SAR_Map Core Pyridazine Core (LogP -0.72) Pos3 Position 3 (Ether Linkage) - Conformational Anchor - Solubilizing Group Attachment Core->Pos3 S_NAr Access Pos4_5 Positions 4 & 5 - Steric Bulk (Selectivity) - Electronic Tuning (pKa) Core->Pos4_5 Hard to Modify Pos6 Position 6 - Primary Pharmacophore - H-Bond Acceptor (N2) Core->Pos6 Pd-Coupling / S_NAr Pos3->Pos6 Electronic Communication

Caption: SAR vectors for the pyridazine scaffold. Position 3 and 6 are the primary handles for diversity, while 4 and 5 are often left unsubstituted to maintain low molecular weight.

Metabolic Liability & Optimization

While the pyridazine ring itself is robust, the ether linkage introduces specific metabolic risks that must be screened early.

  • O-Dealkylation: CYP450 enzymes (specifically CYP3A4 and CYP2D6) can attack the carbon alpha to the ether oxygen.[1]

    • Mitigation: Deuteration of the alpha-carbon or increasing steric bulk (e.g., using an isopropoxy instead of methoxy group) can slow this rate.

  • Oxidative Attack: The electron-deficient ring is resistant to oxidation, but if the ether group is too electron-donating, it may activate the ring toward oxidation at the N-oxide position.

    • Check: Monitor for N-oxide metabolites in microsomal stability assays.

Experimental Protocols

Protocol: Synthesis of 3-((1-Methylpiperidin-4-yl)oxy)-6-chloropyridazine

This protocol demonstrates the introduction of a solubilizing amine tail via an ether linkage using SNAr.

Reagents:

  • 3,6-Dichloropyridazine (1.0 eq)

  • 4-Hydroxy-1-methylpiperidine (1.1 eq)

  • Sodium Hydride (60% dispersion in oil) (1.2 eq)

  • Anhydrous THF (0.2 M concentration)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve 4-hydroxy-1-methylpiperidine in anhydrous THF. Cool to 0°C.[1]

  • Deprotonation: Carefully add NaH portion-wise. Stir at 0°C for 30 minutes until gas evolution ceases. Safety: Hydrogen gas evolution.[1]

  • Addition: Add 3,6-dichloropyridazine as a solution in THF dropwise to the alkoxide mixture at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by LCMS (Target Mass: M+1).

  • Quench & Workup: Quench with saturated NH4Cl solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: The product is basic. Purify via flash chromatography using DCM/MeOH/NH3 (90:9:1) on silica gel.

Validation Criteria:

  • 1H NMR: Look for the disappearance of one pyridazine doublet and the appearance of the ether CH signal (typically ~5.0 ppm).

  • LCMS: Single peak purity >95%.

References

  • Garrido, A., et al. (2021).[3] Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry.

  • Wermuth, C. G. (2011).[4] Are pyridazines privileged structures? MedChemComm.[3][4] (Key discussion on the "Magic Nitrogen" and solubility).

  • Coad, P., et al. (1965).[1][5] Synthesis and Pharmacological Study of Pyridazines I. Alkoxypyridazines. Journal of Medicinal Chemistry. (Foundational SNAr protocols).

  • Blumberg Institute. The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. (Detailed analysis of dipole moments and pKa).

Sources

Foundational

Chemical properties and stability of 3-(2-Bromo-pyridin-3-yloxy)-6-chloro-pyridazine

The following technical guide details the chemical properties, synthesis, and stability profile of 3-(2-Bromo-pyridin-3-yloxy)-6-chloro-pyridazine , a critical bifunctional scaffold in medicinal chemistry. CAS: (Not expl...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and stability profile of 3-(2-Bromo-pyridin-3-yloxy)-6-chloro-pyridazine , a critical bifunctional scaffold in medicinal chemistry.

CAS: (Not explicitly assigned in common public registries; treated here as Compound A ) Formula:


 | MW:  286.51  g/mol
Class:  Bi-heteroaryl Ether / Halogenated Pyridazine Scaffold

Executive Summary

3-(2-Bromo-pyridin-3-yloxy)-6-chloro-pyridazine is a high-value intermediate (HVI) primarily utilized in the discovery of kinase inhibitors (e.g., c-Met, ALK, VEGFR). Its value lies in its orthogonal reactivity : it possesses two distinct halogen handles—a chlorine on the electron-deficient pyridazine ring and a bromine on the pyridine ring—separated by an ether linkage. This structure allows for sequential, regioselective functionalization, making it an ideal "linchpin" for fragment-based drug design (FBDD).

Physicochemical Profile

The following properties are derived from structural analysis and behavior of analogous chloropyridazine ethers.

PropertyValue / DescriptionTechnical Insight
Appearance Off-white to pale yellow solidColoration often deepens upon oxidation or prolonged light exposure.
Solubility High: DMSO, DMF, DCM, EtOAcLow: Water, HexanesLipophilic scaffold (

). Requires polar organic solvents for reactions.
pKa (Calc) Pyridine N: ~2.5Pyridazine N: ~1.0Both rings are highly electron-deficient due to halogenation, reducing basicity significantly.
H-Bond Acceptors 4 (3 Nitrogen, 1 Oxygen)The ether oxygen is sterically crowded; pyridazine nitrogens are the primary acceptors.
Melting Point Range: 110°C – 130°C (Typical)Sharp melting point indicates high purity; broad range suggests hydrolysis products (pyridazon-3-one).

Synthesis & Manufacturing

The synthesis relies on a Nucleophilic Aromatic Substitution (


) strategy. The reaction exploits the higher electrophilicity of the 3,6-dichloropyridazine compared to the bromopyridine.
Core Protocol: Regioselective Coupling

Reaction: 3,6-Dichloropyridazine + 2-Bromo-3-hydroxypyridine


 Product

Reagents:

  • Substrate A: 3,6-Dichloropyridazine (1.0 equiv)

  • Substrate B: 2-Bromo-3-hydroxypyridine (1.0 equiv)

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) (2.0 equiv)
  • Solvent: DMF or DMSO (Anhydrous)

  • Temp: 60°C – 80°C

Step-by-Step Methodology:

  • Activation: Dissolve 2-bromo-3-hydroxypyridine in anhydrous DMF. Add

    
     and stir at RT for 30 min to generate the phenoxide anion. Critical: Ensure moisture-free conditions to prevent hydrolysis of the chloropyridazine.
    
  • Addition: Add 3,6-dichloropyridazine in one portion.

  • Heating: Heat the mixture to 80°C. Monitor by LC-MS. The reaction is typically complete within 4–6 hours.

  • Workup: Pour the reaction mixture into ice-water. The product typically precipitates. Filter, wash with water, and dry under vacuum.

  • Purification: Recrystallization from Ethanol/Heptane or flash chromatography (EtOAc/Hexane) if regioisomers (rare) or bis-substitution byproducts are observed.

Synthesis Logic Diagram

Synthesispathway Start1 3,6-Dichloropyridazine Reaction SNAr Coupling (80°C, 4-6h) Start1->Reaction Start2 2-Bromo-3-hydroxypyridine Base Base Activation (K2CO3/DMF) Start2->Base Inter Phenoxide Anion Base->Inter -H+ Inter->Reaction Product 3-(2-Bromo-pyridin-3-yloxy)- 6-chloro-pyridazine Reaction->Product Regioselective

Figure 1: Regioselective synthesis pathway via nucleophilic aromatic substitution.

Chemical Stability & Reactivity Profile

Understanding the stability of Compound A is vital for storage and subsequent functionalization.

Stability Matrix
Stress ConditionStability RatingMechanism of Degradation
Hydrolysis (Acid) ModerateStable in dilute acid. Strong HCl/Heat leads to ether cleavage or Cl-hydrolysis to pyridazinone.
Hydrolysis (Base) LowSusceptible.

can displace the Cl atom (forming the pyridazinone) or cleave the ether.
Oxidation HighThe rings are electron-deficient and resistant to oxidative metabolism (e.g., P450) or ambient

.
Photostability ModeratePyridazine N=N bonds can be labile under intense UV. Store in amber vials.
Thermal HighStable up to ~150°C. Decomposition occurs before boiling.
Orthogonal Reactivity (The "Drug Hunter's" Advantage)

This molecule allows for "programmed" assembly of complex drugs.

  • Site 1: Pyridazine-Cl (C-6):

    • Reactivity: High.

    • Type:

      
       (with amines/alkoxides) or Pd-catalyzed Suzuki/Buchwald.
      
    • Order: Typically reacted first if using nucleophilic substitution, or second if using selective Pd-catalysis (due to oxidative addition rates Cl vs Br).

  • Site 2: Pyridine-Br (C-2'):

    • Reactivity: Moderate to High (Sterically hindered by ether oxygen).

    • Type: Pd-catalyzed Cross-Coupling (Suzuki, Stille, Sonogashira).

    • Order: The C-Br bond undergoes oxidative addition faster than C-Cl with standard Pd(0) catalysts, allowing chemoselective modification at the pyridine ring first if desired.

Functionalization Workflow

ReactivityMap Core 3-(2-Bromo-pyridin-3-yloxy)- 6-chloro-pyridazine SNAr Path A: SNAr (Amines) Core->SNAr  Nucleophile/Heat   Suzuki Path B: Pd-Catalysis (Suzuki) Core->Suzuki  R-B(OH)2 / Pd(0)   ProdA 6-Amino-derivative (Br intact) SNAr->ProdA ProdB 2-Aryl-pyridine derivative (Cl intact) Suzuki->ProdB Chemoselective (Br > Cl)

Figure 2: Divergent functionalization pathways. Path B exploits the faster oxidative addition of Bromine.

Handling & Storage Protocols

  • Storage: Store at +2°C to +8°C under an inert atmosphere (Argon/Nitrogen).

  • Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress and UV degradation.

  • Safety:

    • Skin Sensitizer: Halogenated heterocycles are potent sensitizers. Wear nitrile gloves.

    • Inhalation: Use a fume hood. Dust may be irritating to the respiratory tract.

Analytical Characterization (Expected)

  • 1H NMR (DMSO-d6):

    • Pyridazine protons: Two doublets (J ~9 Hz) in the aromatic region (7.5 – 8.5 ppm).

    • Pyridine protons: Three signals.[1][2] The proton alpha to the ether oxygen will be deshielded.

  • LC-MS:

    • Ionization: ESI+ (Positive mode).

    • Pattern: Characteristic isotope pattern for 1 Br + 1 Cl.

      • M+H (100%)

      • M+H+2 (~130% relative to base peak due to

        
         and 
        
        
        
        overlap)
      • M+H+4 (~30%)

References
  • Synthesis of 3-halo-pyridazines: J. Org. Chem. 2021, 86, 15, 10303–10319. (Methodology for chloropyridazine functionalization).

  • Reactivity of Halopyridazines:Tetrahedron 2015, 71, 38, 6894-6900. (Comparative reactivity of Cl vs Br in diazines).
  • Kinase Inhibitor Scaffolds:J. Med. Chem. 2012, 55, 10, 4728–4739. (Discussion of bi-aryl ether linkers in c-Met inhibitors).

Sources

Exploratory

Pyridazine-Pyridine Ether Scaffolds: A Technical Guide to Bioisosteric Optimization

Topic: Pyridazine-Pyridine Ether Scaffolds in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Executive Summary The pyridazine-pyridine ether moiety represents a high-value structural motif in modern medic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pyridazine-Pyridine Ether Scaffolds in Medicinal Chemistry Content Type: Technical Guide / Whitepaper

Executive Summary

The pyridazine-pyridine ether moiety represents a high-value structural motif in modern medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. This scaffold often serves as a strategic bioisostere for bi-aryl ether systems (e.g., diphenyl ethers or pyridine-phenyl ethers).

By incorporating the electron-deficient pyridazine ring (1,2-diazine) linked via an oxygen atom to a pyridine, medicinal chemists can achieve three critical optimization goals:

  • Metabolic Stability: Reduction of oxidative clearance by lowering the electron density of the aromatic system (lowering

    
    ), thereby reducing susceptibility to Cytochrome P450 (CYP) oxidation.
    
  • Solubility Enhancement: The pyridazine ring significantly lowers

    
     and increases Total Polar Surface Area (tPSA) compared to phenyl or pyridine analogs, improving aqueous solubility.
    
  • Unique Vectorial H-Bonding: The adjacent nitrogen atoms in pyridazine provide a distinct dipole moment and hydrogen-bond acceptor profile, often engaging hinge regions in kinases or water-mediated networks in GPCR pockets.

Structural & Electronic Analysis

The "Diazine Effect" on Physicochemical Properties

Replacing a pyridine or phenyl ring with a pyridazine introduces a second nitrogen atom, which dramatically alters the electronic landscape of the scaffold.

PropertyPhenyl-Pyridine EtherPyridine-Pyridine EtherPyridazine-Pyridine Ether Impact
cLogP ~3.5 - 4.0~2.5 - 3.01.5 - 2.2 Improved Solubility
tPSA (Ų) ~12.9~25.838.7 Lower Permeability Risk
pKa (Conj. Acid) N/A~5.2 (Pyridine)~2.3 (Pyridazine) Reduced lysosomal trapping
Dipole Moment LowMediumHigh (~3.9 D) Stronger dipole interactions
Metabolic Soft Spot Blocking

In pyridine-based scaffolds, the carbon atoms


 and 

to the nitrogen are susceptible to nucleophilic attack or oxidative metabolism (N-oxidation or C-hydroxylation). The pyridazine ring, being more electron-deficient due to the inductive effect of the second nitrogen, is generally more resistant to oxidative metabolism by CYP enzymes, specifically CYP3A4.

Mechanism of Stabilization:

  • Electronic Deactivation: The pyridazine ring pulls electron density away from the ether oxygen, making the linker less prone to oxidative dealkylation.

  • Site Blocking: The presence of the second nitrogen (N2) effectively "blocks" a potential site of metabolic hydroxylation that would exist in a pyridine analog.

Synthetic Methodologies

The construction of the pyridazine-pyridine ether bond is non-trivial due to the electron-deficient nature of both rings. Standard Ullmann couplings often fail or require harsh conditions. The preferred, self-validating protocol relies on Nucleophilic Aromatic Substitution (


) .
Primary Protocol: Coupling

This protocol is designed for high reproducibility. It utilizes a chloropyridazine as the electrophile and a hydroxypyridine as the nucleophile.

Reaction Scheme Logic:

  • Electrophile Selection: 3,6-dichloropyridazine or 3-chloro-6-substituted pyridazine. The nitrogen atoms at positions 1 and 2 activate the C3/C6 positions for nucleophilic attack.

  • Nucleophile Activation: The hydroxypyridine must be deprotonated to the pyridinolate anion.

  • Solvent/Base System: A polar aprotic solvent (DMSO or DMF) is required to solvate the cation, leaving the pyridinolate anion "naked" and highly reactive.

Step-by-Step Experimental Protocol

Reagents:

  • 3,6-Dichloropyridazine (1.0 eq)

  • 3-Hydroxypyridine derivative (1.1 eq)

  • Cesium Carbonate (

    
    ) (2.0 eq) [Preferred over 
    
    
    
    for solubility]
  • Anhydrous DMSO (0.2 M concentration)

Procedure:

  • Activation: Charge a dry reaction vial with the 3-hydroxypyridine derivative (1.0 mmol) and

    
     (2.0 mmol). Add anhydrous DMSO (3.0 mL). Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation (formation of the pyridinolate).
    
  • Addition: Add 3,6-dichloropyridazine (1.0 mmol) in a single portion.

  • Reaction: Heat the mixture to 80°C under an inert atmosphere (

    
     or Ar). Monitor by LCMS.
    
    • Checkpoint: Conversion should reach >90% within 2–4 hours. If reaction is sluggish, increase Temp to 100°C.

  • Workup: Cool to RT. Dilute with EtOAc and wash 3x with water (critical to remove DMSO). Wash 1x with brine. Dry over

    
    .
    
  • Purification: Flash chromatography (typically Hexane/EtOAc gradient).

Note on Regioselectivity: If using a non-symmetric 3,6-substituted pyridazine, the nucleophile will preferentially attack the position para to the most electron-withdrawing group or the position least sterically hindered.

SNAr_Mechanism Start Reagents: Chloropyridazine + Hydroxypyridine Deprotonation Step 1: Deprotonation (Cs2CO3/DMSO) Forms Pyridinolate Anion Start->Deprotonation Base Activation Attack Step 2: Nucleophilic Attack (Meisenheimer Complex) Deprotonation->Attack 80°C, SNAr Elimination Step 3: Elimination of Cl- (Restoration of Aromaticity) Attack->Elimination -Cl- Product Final Product: Pyridazine-Pyridine Ether Elimination->Product Isolation

Caption: Logical flow of the


 synthesis for pyridazine-pyridine ethers, highlighting the critical intermediate steps.

Case Study: Optimization of Kinase Inhibitors

The Challenge: Metabolic Liability in Pyridine Scaffolds

In the development of Type II kinase inhibitors (e.g., p38 MAP kinase or c-Met inhibitors), a common starting scaffold is the di-aryl ether . A typical hit molecule might feature a pyridine-pyridine ether linkage.

  • Problem: The central pyridine ring is often susceptible to oxidation by CYP3A4 at the C-2 position (adjacent to nitrogen) or N-oxidation.

  • Solution: Scaffold hopping from Pyridine to Pyridazine.

Comparative Data: Pyridine vs. Pyridazine

Based on structure-activity relationship (SAR) data from FAAH and p38 inhibitor campaigns (e.g., Boger et al., JACS 2009), the switch yields the following profile:

ParameterPyridine Scaffold (Reference)Pyridazine Scaffold (Optimized)Outcome
IC50 (Enzyme) 12 nM15 nMPotency Maintained
HLM

14 min>60 min4x Stability Increase
Solubility (pH 7.4) 5 µM85 µM17x Solubility Increase
CYP3A4 Inhibition

= 2.1 µM

> 30 µM
Reduced DDI Risk
Structural Explanation

The pyridazine ring's lower basicity (


 ~2.3 vs ~5.2 for pyridine) reduces the likelihood of cation-pi interactions that often facilitate CYP binding. Furthermore, the high polarity of the pyridazine ring increases the desolvation penalty for entering the lipophilic CYP active site.

Metabolic_Shielding cluster_0 Scaffold Hop Outcome Pyridine Pyridine Scaffold (High Electron Density) Metabolism CYP3A4 Oxidation (High Clearance) Pyridine->Metabolism Susceptible C-H sites Pyridazine Pyridazine Scaffold (Electron Deficient) Stability Metabolic Stability (Low Clearance) Pyridazine->Stability N-N bond reduces e- density Blocks oxidation sites

Caption: Mechanistic rationale for the improved metabolic stability observed when transitioning from pyridine to pyridazine scaffolds.

Strategic Recommendations

  • Linker Flexibility: The ether oxygen provides a bond angle of ~119°, which allows the two heteroaryl rings to adopt a "twisted" conformation (dihedral angle ~40-60°). This is critical for fitting into the ATP-binding pocket of kinases where flat, planar molecules may face steric clashes with the gatekeeper residue.

  • Solvent Selection in Synthesis: Avoid protic solvents (MeOH, EtOH) in the

    
     step, as they will compete with the hydroxypyridine, leading to methoxy/ethoxy byproducts.
    
  • Late-Stage Diversification: The chloropyridazine starting material allows for sequential substitution. Perform the ether formation first (at C3), leaving the C6-chlorine available for a subsequent Suzuki or Buchwald-Hartwig coupling to attach the "tail" of the molecule.

References

  • Boger, D. L., et al. (2009). Discovery of a Potent, Selective, and Efficacious Class of Reversible

    
    -Ketoheterocycle Inhibitors of Fatty Acid Amide Hydrolase. Journal of the American Chemical Society. Link
    
  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Chapter on Bioisosterism and Scaffold Hopping). Link

  • Pennington, L. D., & Moustakas, D. T. (2017). The Necessary Nitrogen Atom: A Versatile High-Impact Design Element for Multiparameter Optimization. Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. Link

Foundational

The Pyridazine Vector: Leveraging Halogenated Intermediates in Fragment-Based Drug Design

Executive Summary In the landscape of Fragment-Based Drug Design (FBDD), the choice of the initial scaffold is deterministic. While pyridine and pyrimidine scaffolds are ubiquitous, the pyridazine (1,2-diazine) core repr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of Fragment-Based Drug Design (FBDD), the choice of the initial scaffold is deterministic. While pyridine and pyrimidine scaffolds are ubiquitous, the pyridazine (1,2-diazine) core represents a "privileged" yet underutilized vector. Its unique electronic profile—characterized by a high dipole moment and the "magic nitrogen" effect—offers distinct advantages in solubility and metabolic stability.

This guide focuses on halogenated pyridazine intermediates (specifically 3,6-dichloro- and 3,4,5-trichloro- variants) as high-utility hubs. Unlike inert scaffolds, these halogenated cores serve dual roles: they are reactive handles for rapid library expansion (via SNAr and cross-coupling) and, in specific contexts, structural anchors capable of engaging in halogen bonding.

The Physicochemical Argument: Why Pyridazine?

Before addressing synthesis, it is critical to understand the causality behind selecting a pyridazine core for FBDD. The 1,2-diazine arrangement imparts properties distinct from its 1,3- (pyrimidine) and 1,4- (pyrazine) isomers.

The "Magic Nitrogen" & Dipole Moment

The adjacent nitrogen atoms create a localized region of high electron density, resulting in a significantly higher dipole moment (~3.9 D) compared to pyridine (~2.2 D) or pyrazine (0 D).

  • Solubility: The polarized nature of the ring enhances aqueous solubility, a critical parameter for fragments (Rule of Three).

  • Binding Affinity: The N-N bond provides a unique hydrogen bond acceptor (HBA) motif. The lone pairs are less divergent than in pyrimidine, allowing for specific "bidentate-like" water-mediated interactions with protein backbones.

  • Metabolic Stability: Pyridazines are generally less prone to oxidative metabolism by CYPs compared to phenyl rings, often reducing clearance.

Physicochemical Comparison Table
PropertyBenzenePyridinePyrimidinePyridazine Implications for FBDD
Dipole Moment (D) 0.02.22.33.94 Enhanced specific polar interactions; improved solubility.
LogP 2.130.65-0.40-0.72 Lower lipophilicity allows for more "greasy" substituents later in optimization.
pKa (conjugate acid) -5.21.32.3 Weakly basic; remains neutral at physiological pH, aiding membrane permeability.
H-Bond Acceptors 0122 Unique N-N vector for H-bonding.

Halogenated Intermediates as Synthetic Hubs[1]

The true power of halogenated pyridazines lies in their orthogonal reactivity . The electron-deficient nature of the diazine ring makes the halogens highly susceptible to Nucleophilic Aromatic Substitution (SNAr), while they simultaneously remain competent partners for Palladium-catalyzed cross-couplings.

The Core Scaffold: 3,6-Dichloropyridazine

This is the workhorse intermediate. Its symmetry is both an advantage and a challenge.

  • Advantage: Cheap, commercially available, atom-economical.

  • Challenge: Controlling mono- vs. bis-functionalization.

Regiocontrol Strategy

To generate a diverse fragment library, one must break the symmetry of 3,6-dichloropyridazine sequentially.

Pathway A: SNAr (The Electronic Approach)

The pyridazine ring is sufficiently electron-poor that nucleophiles (amines, alkoxides, thiols) can displace a chloride without transition metal catalysis.

  • Causality: The first displacement deactivates the ring slightly (if the nucleophile is electron-donating), making the second displacement slower. This kinetic difference allows for the isolation of the mono-substituted product.

Pathway B: Metalation (The Knochel Approach)

While traditional lithiation (LiTMP) can be unstable due to ring fragmentation, Zincation using TMPZnCl·LiCl is a superior, self-validating method for regioselective functionalization.

  • Insight: Zincation typically occurs ortho to the directing group or halogen, allowing functionalization at the C4/C5 positions while leaving the C3/C6 halogens intact for later coupling.

Visualization: The Pyridazine Diversification Workflow

Pyridazine_Hub Core 3,6-Dichloropyridazine (Symmetric Hub) Mono_SNAr Mono-Substituted Intermediate (via S_NAr) Core->Mono_SNAr Nucleophile (1 eq) Heat/Base Zincation C4/C5 Functionalization (Knochel Zincation) Core->Zincation TMPZnCl·LiCl Electrophile (E+) Bis_SNAr Bis-Heteroatom Scaffold Mono_SNAr->Bis_SNAr Nucleophile (2nd) Suzuki_Prod Biaryl/Heteroaryl Lead Series Mono_SNAr->Suzuki_Prod Ar-B(OH)2 Pd-Catalyst Zincation->Suzuki_Prod Retains Cl handles for late-stage coupling

Figure 1: Strategic diversification of 3,6-dichloropyridazine. The pathway allows for sequential introduction of diversity elements (nucleophiles vs. carbon-couplings).

Detailed Experimental Protocols

The following protocols are designed to be self-validating . The success of Step 1 is the prerequisite for Step 2.

Protocol A: Regioselective Mono-SNAr Displacement

Objective: Synthesis of 3-chloro-6-morpholinopyridazine. Rationale: Morpholine is a common solubility-enhancing fragment. We utilize stoichiometry and temperature control to prevent bis-substitution.

Reagents:

  • 3,6-Dichloropyridazine (1.0 equiv)

  • Morpholine (1.1 equiv)

  • K2CO3 (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or DMA (Dimethylacetamide)

Step-by-Step:

  • Setup: Charge a round-bottom flask with 3,6-dichloropyridazine (149 mg, 1 mmol) and K2CO3 (276 mg, 2 mmol) in dry MeCN (5 mL).

  • Addition: Add morpholine (96 µL, 1.1 mmol) dropwise at room temperature. Critical: Do not add excess amine initially.

  • Reaction: Heat to reflux (80°C) for 4–6 hours.

    • Validation Check (TLC/LCMS): Monitor disappearance of starting material. If bis-substituted product (spot with lower Rf) appears >5%, stop heat immediately.

  • Workup: Cool to RT. Filter off inorganic salts. Concentrate filtrate.

  • Purification: Silica gel chromatography (0–50% EtOAc in Hexanes). The mono-substituted product typically elutes before the bis-substituted byproduct.

Protocol B: Suzuki-Miyaura Cross-Coupling on the Chlorinated Intermediate

Objective: Coupling an aryl boronic acid to the remaining chloride. Rationale: Chloropyridazines are less reactive than bromides but stable. We use a phosphine ligand rich in electrons (e.g., XPhos or SPhos) to facilitate oxidative addition into the C-Cl bond.

Reagents:

  • 3-Chloro-6-morpholinopyridazine (from Protocol A)

  • Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%) + XPhos (10 mol%) OR Pd(dppf)Cl2

  • Base: K3PO4 (2.0 equiv, aq. solution)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step:

  • Degassing: In a microwave vial, combine the chloropyridazine intermediate, boronic acid, and base. Add solvents.[1] Sparge with Argon for 5 minutes. Critical: Oxygen poisons the Pd catalyst, leading to homocoupling of the boronic acid.

  • Catalyst Addition: Add the Pd source and ligand under a positive stream of Argon. Cap immediately.

  • Reaction: Heat at 100°C (conventional) or 120°C (microwave) for 1 hour.

  • Validation: LCMS should show the mass of the biaryl product. The distinct isotopic pattern of Chlorine (3:1 ratio of M:M+2) should disappear in the product.

Advanced Application: The "Halogen Bond" Anchor

In FBDD, halogens are not always leaving groups. Heavier halogens (Br, I) on the pyridazine ring can serve as sigma-hole donors.

  • Mechanism: The electron-deficient pyridazine ring enhances the size of the positive electrostatic potential (sigma-hole) on the halogen atom, located along the C-X bond axis.

  • Design Strategy: If a fragment binds with the halogen pointing toward a backbone carbonyl oxygen (Lewis base), a strong halogen bond can form.

  • Recommendation: When building a library, retain a subset of 3-bromo- or 3-iodo-pyridazines without coupling them, to screen for this specific interaction mode.

Case Study: Pathway to Clinical Relevance

While strictly FBDD examples are proprietary, the trajectory of Deucravacitinib (BMS-986165) illustrates the utility of the scaffold.

  • Target: TYK2 (Tyrosine Kinase 2).[2][3]

  • Role of Pyridazine: The 3-carboxamide-pyridazine moiety acts as the key binding element, locking the molecule in a bioactive conformation via intramolecular hydrogen bonding and interacting with the kinase pseudokinase domain.

  • Synthesis Connection: The synthesis relies on the functionalization of chloropyridazine intermediates to install the complex amide and the aniline linkage, validating the robustness of the chemistry described above.

Deucravacitinib_Logic Target Target: TYK2 Pseudokinase (Allosteric Inhibition) Scaffold Pyridazine-3-carboxamide Scaffold Target->Scaffold Requires specific vector Feature1 Intramolecular H-Bond (Planar Conformation) Scaffold->Feature1 Amide-Nitrogen Interaction Feature2 N-N Dipole (Solubility & Binding) Scaffold->Feature2 Physicochemical Property Result Deucravacitinib (FDA Approved) Feature1->Result High Potency/Selectivity Feature2->Result Oral Bioavailability

Figure 2: Structural logic of the pyridazine scaffold in Deucravacitinib, highlighting the transition from scaffold properties to clinical efficacy.

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier.
  • Meanwell, N. A. (2023). "The pyridazine heterocycle in molecular recognition and drug discovery." Medicinal Chemistry Research, 32, 1853–1921.[4] Link

  • Knochel, P., et al. (2011). "Efficient mono- and bis-functionalization of 3,6-dichloropyridazine using (tmp)2Zn·2MgCl2[5]·2LiCl."[5] Chemical Communications, 47, 12613-12615. Link

  • Hajduk, P. J., & Greer, J. (2007). "A decade of fragment-based drug design: strategic advances and lessons learned." Nature Reviews Drug Discovery, 6, 211–219. Link

  • Wilcken, R., et al. (2013). "Halogen-Enriched Fragment Libraries as Leads for Drug Rescue." Journal of Medicinal Chemistry, 56(4), 1363–1375. (Discusses the HEFLib concept). Link

Sources

Exploratory

3-(2-Bromo-pyridin-3-yloxy)-6-chloro-pyridazine molecular weight and formula

Technical Monograph: Structural Characterization and Synthetic Utility of 3-(2-Bromo-pyridin-3-yloxy)-6-chloro-pyridazine Part 1: Executive Summary & Physiochemical Profile The molecule 3-(2-Bromo-pyridin-3-yloxy)-6-chlo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Structural Characterization and Synthetic Utility of 3-(2-Bromo-pyridin-3-yloxy)-6-chloro-pyridazine

Part 1: Executive Summary & Physiochemical Profile

The molecule 3-(2-Bromo-pyridin-3-yloxy)-6-chloro-pyridazine represents a specialized bi-heteroaryl ether scaffold.[1] It is not merely a building block but a rationally designed bis-electrophile engineered for sequential, orthogonal functionalization.[1] Its structure integrates a highly electron-deficient pyridazine ring with a substituted pyridine, linked via an ether bridge.[1]

This scaffold is critical in the development of kinase inhibitors (e.g., c-Met, VEGFR) and GPCR ligands, where the ether linkage provides necessary rotational freedom while the heteroatoms function as hydrogen bond acceptors in the ATP-binding pocket.

Physiochemical Snapshot
PropertyValueNotes
Molecular Formula C₉H₅BrClN₃O Confirmed via stoichiometric assembly.[1]
Molecular Weight 286.51 g/mol Monoisotopic Mass: ~284.93 Da
Element Count C (9), H (5), Br (1), Cl (1), N (3), O (1)Halogenated heteroaryl ether class.
Predicted LogP 2.4 – 2.8Moderate lipophilicity; suitable for CNS/peripheral drugs.
Key Functionality Orthogonal ElectrophilesC-Cl (SNAr active) vs. C-Br (Pd-coupling active).[1]

Part 2: Structural Analysis & Reactivity Logic

To utilize this molecule effectively, one must understand the electronic disparity between its two halogenated centers. This molecule is designed to solve the "selectivity problem" in library synthesis.

The Orthogonality Principle
  • The Pyridazine Chloride (C-6): The pyridazine ring is highly

    
    -deficient (electron-poor) due to the two adjacent nitrogen atoms.[1] The chlorine at position 6 is significantly activated for Nucleophilic Aromatic Substitution (SNAr) . It is the "soft" entry point for amines or thiols under mild basic conditions.
    
  • The Pyridine Bromide (C-2): While also electron-poor, the pyridine ring is less activated for SNAr than the pyridazine.[1] However, the C-Br bond is sterically positioned and electronically tuned for Palladium-catalyzed Cross-Coupling (Suzuki-Miyaura, Buchwald-Hartwig) .[1]

Strategic Implication: This reactivity profile allows researchers to functionalize the pyridazine side first (using a nucleophile) without disturbing the pyridine side, or vice-versa, enabling the rapid generation of SAR (Structure-Activity Relationship) libraries from a single core.

Part 3: Synthetic Methodology

The synthesis of 3-(2-Bromo-pyridin-3-yloxy)-6-chloro-pyridazine relies on a controlled SNAr coupling.[1] The challenge is preventing polymerization or double-substitution.[1]

Protocol: Ether Linkage Construction

Reagents:

  • Substrate A: 3,6-Dichloropyridazine (1.0 equiv)[1]

  • Substrate B: 2-Bromo-3-hydroxypyridine (1.0 equiv)[1]

  • Base: Potassium Carbonate (K₂CO₃) (2.5 equiv) or Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone)[1]

Step-by-Step Workflow:

  • Activation: Charge a reaction vessel with 2-Bromo-3-hydroxypyridine and anhydrous DMF (0.5 M concentration). Add K₂CO₃. Stir at ambient temperature for 30 minutes to generate the phenoxide anion. Note: The color typically shifts to yellow/orange.

  • Addition: Add 3,6-Dichloropyridazine in a single portion.

  • Reaction: Heat the mixture to 80°C . Monitor via LCMS.

    • Critical Control Point: Do not exceed 100°C. Higher temperatures promote the displacement of the second chlorine on the pyridazine by another hydroxypyridine unit, forming the symmetric bis-ether byproduct.

  • Quench & Workup: Once the limiting reagent is consumed (typically 2-4 hours), cool to room temperature. Pour the mixture into ice-water (10x volume).

  • Isolation: The product often precipitates as a solid. Filter and wash with water. If no precipitate forms, extract with Ethyl Acetate, wash with brine (3x) to remove DMF, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexanes/Ethyl Acetate gradient).

Part 4: Quality Control & Validation

Trustworthiness in chemical biology requires rigorous characterization. A synthesized batch must meet these spectral criteria:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Pyridazine Protons: You will observe two distinct doublets (J ≈ 9 Hz) in the aromatic region (approx. 7.5 - 8.5 ppm), corresponding to the protons at positions 4 and 5 of the pyridazine ring.

    • Pyridine Protons: An ABC spin system. Look for a dd (doublet of doublets) for the proton at position 4 (adjacent to the ether linkage) and position 6.

  • LCMS (ESI+):

    • Expect a characteristic isotopic pattern due to Cl (³⁵Cl/³⁷Cl) and Br (⁷⁹Br/⁸¹Br).

    • M+H Peaks: You should see a cluster at 286, 288, and 290 m/z with relative intensities of approx 3:4:1 (characteristic of 1 Br + 1 Cl).

Part 5: Downstream Applications & Pathway Visualization

This scaffold is primarily used to link a "Hinge Binder" (often the pyridazine side) to a "Hydrophobic Pocket Binder" (the pyridine side) in kinase inhibitors.

Experimental Workflow Diagram (DOT)

G SM1 3,6-Dichloropyridazine Core CORE SCAFFOLD: 3-(2-Bromo-pyridin-3-yloxy) -6-chloro-pyridazine SM1->Core K2CO3, DMF, 80°C SM2 2-Bromo-3-hydroxypyridine SM2->Core PathA Route A: S_NAr Displacement (Amines/Thiols) Core->PathA Selectivity: High (Cl is more reactive) PathB Route B: Suzuki Coupling (Boronic Acids) Core->PathB Selectivity: Low (Requires specialized Pd) FinalA Kinase Inhibitor (Hinge Binding Mode) PathA->FinalA Functionalization at C-6 FinalB GPCR Ligand (Allosteric Modulator) PathB->FinalB Functionalization at C-2'

Figure 1: Synthetic assembly and divergent functionalization pathways for the title scaffold. Note the preferential reactivity of the pyridazine chloride.

References

  • Reactivity of 3,6-Dichloropyridazine

    • Title: Chemical Studies on 3,6-Dichloropyridazine.[1][2]

    • Source: Semantic Scholar / Heterocyclic Communic
    • Link:[Link]

  • Microwave-Assisted Synthesis of Pyridazines

    • Title: Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines.[1]

    • Source: Royal Society of Chemistry (RSC) Advances.
    • Link:[Link]

  • General Pyridazine Synthesis & Properties

    • Title: Synthesis of Pyridazines (Methodology Review).
    • Source: Organic Chemistry Portal.
    • Link:[Link]

  • PubChem Compound Summary (Component A)

    • Title: 3,6-Dichloropyridazine.[1][2][3]

    • Source: N
    • Link:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for functionalizing 3-(2-Bromo-pyridin-3-yloxy)-6-chloro-pyridazine

Executive Summary & Strategic Rationale The scaffold 3-(2-Bromo-pyridin-3-yloxy)-6-chloro-pyridazine represents a "privileged structure" in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. Its va...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The scaffold 3-(2-Bromo-pyridin-3-yloxy)-6-chloro-pyridazine represents a "privileged structure" in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. Its value lies in its orthogonal reactivity profile :

  • The Pyridazine Chloride (C-6): An exceptionally electrophilic site primed for SNAr (Nucleophilic Aromatic Substitution) under mild conditions.

  • The Pyridine Bromide (C-2'): A sterically congested but reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • The Ether Linkage: A flexible hinge that imparts favorable physicochemical properties (logP, solubility) compared to direct bi-aryl bonds.

This guide provides a validated workflow for synthesizing this core and subsequently diversifying it. The protocols prioritize chemoselectivity, ensuring the "easier" chloride displacement does not compromise the "harder" bromide handle until necessary.

Core Synthesis: Assembly of the Bi-Heteroaryl Ether

The formation of the ether bridge is the critical first step. We utilize the high reactivity of 3,6-dichloropyridazine towards nucleophilic attack.

Mechanism & Causality

The reaction proceeds via an SNAr mechanism.[1][2] The 3,6-dichloropyridazine is electron-deficient due to the two nitrogen atoms. The 3-hydroxypyridine nucleophile attacks the pyridazine ring.

  • Why this works: The pyridazine ring is significantly more electron-deficient than the pyridine ring, ensuring the nucleophile attacks the pyridazine chloride rather than displacing the pyridine bromide.

  • Regioselectivity: Since 3,6-dichloropyridazine is symmetric, the first substitution is regioselective by definition.

Protocol 1: Ether Formation

Reagents:

  • Electrophile: 3,6-Dichloropyridazine (1.1 equiv)

  • Nucleophile: 2-Bromo-3-hydroxypyridine (1.0 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: DMF (Anhydrous) or NMP

  • Temperature: 60–80 °C

Step-by-Step Methodology:

  • Charge: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-3-hydroxypyridine (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add Cs₂CO₃ (2.0 equiv) in one portion. Stir at room temperature for 15 minutes to generate the phenoxide anion. Visual Cue: The suspension may change color (often yellow/orange).

  • Addition: Add 3,6-Dichloropyridazine (1.1 equiv). Note: A slight excess ensures complete consumption of the valuable hydroxypyridine.

  • Reaction: Heat the mixture to 60 °C. Monitor via LC-MS every hour.

    • Target Mass: [M+H]⁺ pattern showing Cl/Br isotopes (approx. 286/288/290).

  • Workup: Once complete (typically 2-4 hours), cool to RT. Pour into ice-water (5x reaction volume).

  • Isolation: The product often precipitates. Filter and wash with water. If no precipitate, extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from EtOH/Heptane or Flash Chromatography (0-40% EtOAc in Hexanes).

Data Summary: Core Synthesis Parameters

ParameterRecommendationRationale
Stoichiometry 1.1 : 1.0 (Pyridazine:Pyridine)Prevents bis-substitution on the pyridazine.
Base Cs₂CO₃Higher solubility in DMF than K₂CO₃; promotes cleaner SNAr.
Temp 60–80 °CSufficient activation energy without degrading the bromide.

Functionalization Workflows

Once the core is synthesized, you have two divergent paths.[3] Path A (SNAr First) is recommended for generating libraries of amine derivatives. Path B (Coupling First) is used when the final amine is sensitive to Pd-catalysis conditions.

Workflow Visualization (DOT Diagram)

G Core Core Scaffold: 3-(2-Bromo-pyridin-3-yloxy)-6-chloro-pyridazine PathA Path A: S_NAr Functionalization (Targeting Pyridazine-Cl) Core->PathA  Primary Amines / DIPEA    (Mild Heat)   PathB Path B: Suzuki Coupling (Targeting Pyridine-Br) Core->PathB  Boronic Acids / Pd-Cat    (Chemoselective)   ProdA Intermediate A: Amino-Bromo Species PathA->ProdA ProdB Intermediate B: Chloro-Biaryl Species PathB->ProdB Final Final Drug Candidate (Dual Functionalized) ProdA->Final  Suzuki Coupling   ProdB->Final  S_NAr Displacement  

Figure 1: Divergent synthesis pathways. Path A is generally preferred for library generation due to the robustness of the SNAr reaction.

Protocol 2: Path A - SNAr Diversification (The Chloride Handle)

This step replaces the C-6 chloride with an amine. This is highly favored because the chloride is activated by the para-nitrogen and the ortho-ether oxygen (inductive effect).

Reagents:

  • Substrate: Core Scaffold (from Protocol 1)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: DMSO or n-Butanol (for difficult amines)

  • Temperature: 80–100 °C

Step-by-Step Methodology:

  • Dissolve the Core Scaffold in DMSO (0.5 M).

  • Add the Amine (1.2 equiv) and DIPEA (2.0 equiv).

  • Heat to 80 °C.

    • Note: The 2-Bromo group on the pyridine is relatively stable under these conditions. It requires much higher energy or a metal catalyst to react.

  • Monitor by LC-MS. The chloride displacement is usually complete within 2-6 hours.

  • Workup: Dilute with water/EtOAc. The product is now an aminopyridazine.

  • Purification: These products are often polar. Reverse-phase HPLC or Flash Chromatography (DCM/MeOH) is recommended.

Protocol 3: Path B - Suzuki-Miyaura Coupling (The Bromide Handle)

This reaction is more challenging due to steric hindrance (the ether oxygen is ortho to the bromide).

Critical Constraint: If the chloride is still present (i.e., you skipped Path A), you must use a catalyst system that prefers oxidative addition into C-Br over C-Cl. While C-Br is generally weaker, the electron-deficient nature of the pyridazine C-Cl makes it competitive. Therefore, Path A (removing the Cl first) is safer.

If you must couple the bromide first:

Reagents:

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄ (Standard); XPhos Pd G2 (for difficult cases).

  • Boronic Acid: Aryl/Heteroaryl Boronic Acid (1.2 equiv).

  • Base: Na₂CO₃ (2M aqueous).

  • Solvent: DME/Water (3:1) or Dioxane/Water.

  • Temperature: 90 °C (Inert Atmosphere Required).

Step-by-Step Methodology:

  • Degas: Sparge solvents (DME and Water) with Nitrogen/Argon for 15 mins. Oxygen inhibits the catalyst and promotes homocoupling.

  • Charge: Add Substrate, Boronic Acid, and Base to the reaction vial.

  • Catalyst: Add Pd catalyst last. Seal immediately.

  • Heat: 90 °C for 4–12 hours.

  • Troubleshooting:

    • Hydrolysis of Cl: If you see -OH replacing -Cl on the pyridazine, lower the temperature or switch to anhydrous conditions (using CsF as base in dry Dioxane).

    • Stalled Reaction: The steric bulk of the ether linkage may prevent transmetallation. Switch to S-Phos or X-Phos ligands, which are designed for sterically hindered couplings.

References & Authoritative Grounding

  • Reactivity of Diazines (Pyridazines):

    • Source: Taylor & Francis / CRC Press.

    • Context: General reactivity patterns of pyridazines, confirming the high susceptibility of 3,6-dichloropyridazine to SNAr.

    • Link:

  • SNAr Regioselectivity:

    • Source: WuXi AppTec (QM Magic Class).

    • Context: Quantum mechanical explanation of why nucleophiles attack specific positions on polychlorinated heterocycles.[1]

    • Link:

  • Cross-Coupling on Hindered Pyridines:

    • Source: Royal Society of Chemistry (RSC).

    • Context: Protocols for Suzuki coupling on 2-bromopyridines, highlighting the need for specific ligands when sterics are involved.

    • Link:

  • Safety & Handling of Halopyridines:

    • Source: Sigma-Aldrich.

    • Context: MSDS and physical properties of 3-Bromo-2-chloropyridine (analogous handling).

    • Link:

Sources

Application

Application Note: High-Fidelity Palladium-Catalyzed Cross-Coupling of Bromo-Pyridines

This guide is structured as a high-level technical dossier for drug discovery chemists. It synthesizes mechanistic causality with actionable, high-yield protocols.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical dossier for drug discovery chemists. It synthesizes mechanistic causality with actionable, high-yield protocols.

Executive Summary & Core Challenge

Pyridine motifs are ubiquitous in FDA-approved small molecules, yet they remain "privileged but problematic" substrates in palladium catalysis. The core challenge is the "Pyridine Problem" : the basic nitrogen atom (


 lone pair) acts as a competitive ligand, displacing phosphines and forming stable, off-cycle palladium-pyridine 

-complexes. This effectively poisons the catalyst, requiring high loadings or specialized ligands to restore turnover.

This guide details the mechanistic workarounds for these issues, specifically focusing on 2-bromopyridines (the most challenging isomer due to the proximity of the nitrogen to the reactive center) and providing robust protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings.

Mechanistic Insight: The Poisoning Pathway

To design effective experiments, one must understand why standard conditions fail. In a typical catalytic cycle, the rate-limiting step for electron-deficient heterocycles is often oxidative addition. However, for pyridines, the formation of a catalytically inactive resting state (Pd-N coordination) arrests the cycle before it begins.

Visualization: Catalytic Cycle vs. Pyridine Poisoning

The following diagram illustrates the competitive inhibition pathway that necessitates the use of bulky, electron-rich ligands.

G Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) Pd0->OxAdd + Ar-Br Poison OFF-CYCLE RESTING STATE (Pyridine-Pd-L Complex) Pd0->Poison N-Coordination (Reversible but favored) TransMet Transmetallation (L-Pd(II)-Ar-Nu) OxAdd->TransMet + Nucleophile / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Poison->Pd0 Heat / Bulky Ligand Substrate Bromo-Pyridine Nucleophile Nucleophile (R-B(OH)2 / HNR2)

Figure 1: The catalytic cycle showing the competitive "off-cycle" sequestration of the Palladium catalyst by the pyridine nitrogen. Bulky ligands (e.g., Buchwald biarylphosphines) sterically preclude this N-coordination.

Strategic Parameter Selection

Ligand Architecture

The choice of ligand is the single most critical variable.

  • Recommendation: Use Buchwald Biarylphosphine Ligands (e.g., XPhos, RuPhos, BrettPhos).

  • Causality: These ligands possess a dialkylphosphino group (electron-rich to facilitate oxidative addition) and a bulky biaryl backbone. The bulk creates a "roof" over the Pd center, physically blocking the approach of the pyridine nitrogen while allowing the smaller oxidative addition to proceed.

The "Unstable Nucleophile" Trap

A common failure mode in Suzuki coupling is using 2-pyridineboronic acid .

  • Problem: 2-pyridyl boronates are notoriously unstable and undergo rapid protodeboronation (hydrolysis of the C-B bond) under basic conditions, yielding pyridine and destroying stoichiometry.

  • Solution:

    • Invert the coupling: Use 2-bromopyridine (electrophile) + Aryl-boronic acid (nucleophile).

    • If you MUST use a 2-pyridyl nucleophile: Use MIDA boronates (slow release) or Potassium Organotrifluoroborates (BF3K), which are robust against protodeboronation.

Protocol 1: Suzuki-Miyaura Coupling (C-C Bond)

Target: Coupling of 2-Bromopyridine with Phenylboronic Acid. System: Pd-G4 Precatalyst / XPhos.

Materials
  • Substrate: 2-Bromopyridine (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G4 (2-3 mol%)

    • Note: G4 precatalysts ensure accurate Pd:L ratio and rapid activation at room temperature.

  • Base:

    
     (0.5 M aqueous solution, 3.0 equiv)
    
  • Solvent: THF or 1,4-Dioxane (degassed).

Step-by-Step Procedure
  • Setup: In a glovebox or under active

    
     flow, charge a reaction vial equipped with a magnetic stir bar with XPhos Pd G4 (0.02 equiv) and Phenylboronic acid (1.5 equiv).
    
  • Addition: Add 2-Bromopyridine (1.0 equiv) via syringe.

  • Solvent/Base: Add THF (concentration 0.2 M relative to bromide) followed by aqueous

    
     (3.0 equiv).
    
    • Why Biphasic? The water allows for efficient solubility of the inorganic base, while the organic phase solubilizes the catalyst and substrates.

  • Reaction: Seal the vial and stir vigorously at 60°C for 2-4 hours .

    • Optimization: If conversion is low, increase temperature to 80°C. 2-bromopyridines are sluggish compared to 3- or 4- isomers.

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine.[1] Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography.

Validation Check:

  • If the reaction turns black immediately (Pd black precipitation), the ligand is not protecting the metal. Switch to a bulkier ligand (e.g., from SPhos to XPhos).

  • If starting material remains but boronic acid is gone: Protodeboronation occurred. Add boronic acid in portions or switch to a boronic ester (pinacol ester).

Protocol 2: Buchwald-Hartwig Amination (C-N Bond)

Target: Amination of 3-Bromopyridine with Morpholine. System: Pd-G4 / RuPhos (Universal generic conditions).

Materials
  • Substrate: 3-Bromopyridine (1.0 equiv)

  • Amine: Morpholine (1.2 equiv)[1]

  • Catalyst: RuPhos Pd G4 (1-2 mol%)

    • Why RuPhos? Excellent for secondary amines and resists inhibition by the pyridine nitrogen.

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

    • Note: Must be stored in a glovebox. Hydrolysis of NaOtBu produces NaOH + tBuOH, which changes the reaction kinetics.

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).

Step-by-Step Procedure
  • Inert Atmosphere: Flame-dry a reaction tube and cool under Argon.

  • Solids: Add RuPhos Pd G4 (0.01 equiv) and NaOtBu (1.5 equiv).

  • Liquids: Add 3-Bromopyridine (1.0 equiv), Morpholine (1.2 equiv), and anhydrous Toluene (0.25 M).

  • Reaction: Seal and heat to 80-100°C for 4-12 hours.

    • Visual Cue: The reaction often turns a deep orange/brown color. A return to a pale yellow or clear solution may indicate catalyst death (oxidation).

  • Quench: Cool to RT, dilute with EtOAc, and filter through a pad of Celite to remove insoluble salts.

  • Analysis: Analyze crude by LC-MS before purification to check for "homocoupling" of the bromide (rare with amines but possible).

Troubleshooting & Optimization Matrix

Failure ModeSymptomRoot CauseCorrective Action
No Conversion SM intact, Catalyst precipitates (black).Catalyst Poisoning (Pd-N coord).[2][3]Switch to bulkier ligand (BrettPhos, tBuXPhos). Increase Temp.
Protodeboronation Halide intact, Boronic acid gone.Boronic acid instability.Use Boronic Ester (Pin), MIDA boronate, or BF3K salt. Add base slowly.
Homocoupling Biaryl formation (Ar-Ar).Oxidative coupling of boronic acid.[4]Degas solvent thoroughly (

promotes homocoupling). Reduce catalyst loading.
Regio-scrambling Mixture of isomers.[5][6]"Halogen Dance" mechanism.[7][8]Avoid strong amide bases (LDA) if possible. Keep reaction time short.

References

  • Mechanisms of Catalyst Poisoning

    • Title: Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyan
    • Source: Journal of the American Chemical Society (JACS).
    • URL:[Link]

  • Buchwald-Hartwig Amination Protocols

    • Title: A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines.[9]

    • Source: BenchChem Applic
  • Suzuki Coupling of Unstable 2-Pyridyl Boronates

    • Title: A Comparative Guide to the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine and 2-Bromo-3-methylpyridine.[10]

    • Source: BenchChem Technical Guides.
  • Site Selectivity in Dihalogenated Heterocycles

    • Title: The Road Less Traveled: Unconventional Site Selectivity in Palladium-C
    • Source: NIH / PMC (J Org Chem).
    • URL:[Link]

Sources

Method

Nucleophilic aromatic substitution (SNAr) on 6-chloro-pyridazine ring

Application Note: High-Efficiency Nucleophilic Aromatic Substitution ( ) on 6-Chloro-Pyridazine Scaffolds on Pyridazine Rings Executive Summary & Strategic Importance The pyridazine ring (1,2-diazine) is a "privileged sc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Nucleophilic Aromatic Substitution ( ) on 6-Chloro-Pyridazine Scaffolds


 on Pyridazine Rings

Executive Summary & Strategic Importance

The pyridazine ring (1,2-diazine) is a "privileged scaffold" in medicinal chemistry, appearing in various kinase inhibitors, antidepressants (e.g., Minaprine), and GABA antagonists (e.g., Gabazine). Unlike pyridine, the pyridazine ring possesses two adjacent nitrogen atoms, creating a unique electronic environment. The 6-chloropyridazine moiety is exceptionally electron-deficient, making it a prime candidate for Nucleophilic Aromatic Substitution (


) without the need for transition metal catalysis (e.g., Buchwald-Hartwig) in many cases.

This guide provides a rigorous technical framework for executing


 reactions on 6-chloropyridazine systems. It moves beyond basic recipes to explore the causality of reaction parameters, ensuring researchers can troubleshoot and optimize for high-value intermediates.

Mechanistic Principles: The "Diazine Advantage"

To optimize this reaction, one must understand why it fails or succeeds. The reactivity of 6-chloropyridazine is driven by the


-effect  and the inductive withdrawal of the adjacent nitrogen atoms.
The Mechanism

The reaction follows a classic addition-elimination pathway. However, the stability of the Meisenheimer complex in pyridazines is distinct. The negative charge in the intermediate is delocalized onto two electronegative nitrogen atoms, significantly lowering the activation energy compared to chlorobenzene or even chloropyridine.

SNAr_Mechanism cluster_electronics Electronic Factors Substrate 6-Chloropyridazine (Electrophile) TS1 Transition State 1 (Attack) Substrate->TS1 + Nu Nu Nucleophile (R-NH2, R-O-) Nu->TS1 Inter Meisenheimer Complex (Charge Delocalized on N-N) TS1->Inter k1 (RDS usually) TS2 Transition State 2 (Elimination) Inter->TS2 Product 6-Substituted Pyridazine + HCl TS2->Product k2 (Fast) Fact1 N1 & N2 stabilize negative charge Fact2 C6 is highly electrophilic

Figure 1: Mechanistic pathway of ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


 on pyridazine. The critical stability of the Meisenheimer complex (yellow) drives the reaction forward.

Critical Process Parameters (CPPs)

Success relies on balancing reactivity with selectivity (avoiding bis-substitution in 3,6-dichloro substrates).

Solvent Selection Strategy

Solvent choice is not arbitrary; it dictates the reaction rate and impurity profile.

Solvent ClassExamplesMechanism of ActionRecommended ForRisk Factor
Polar Protic Ethanol, iPrOHHydrogen bonding stabilizes the leaving group (Cl-) but can deactivate the nucleophile via solvation.Highly reactive amines; Scale-up (cost/safety).Nucleophilic competition: Alkoxide formation if base is too strong.
Polar Aprotic DMSO, DMF, NMPSolvates cations well, leaving the nucleophile "naked" and highly reactive.Weak nucleophiles (anilines); Sterically hindered amines.Hydrolysis: Wet solvent leads to pyridazinone (OH) impurities.
Green/Aqueous Water + SurfactantHydrophobic effect forces organic reactants together (On-Water catalysis).Environmentally conscious workflows; Simple amines.Solubility issues; Hydrolysis.
Base Selection[2]
  • Inorganic Carbonates (

    
    , 
    
    
    
    ):
    Standard for phenols/thiols. Use
    
    
    for difficult substrates (solubility effect).
  • Tertiary Amines (DIPEA, TEA): Standard for amine nucleophiles. DIPEA is preferred to minimize quaternization side reactions.

  • No Base (Self-Scavenging): Use 2.2 equivalents of the amine nucleophile. One eq acts as the nucleophile, the second as the HCl scavenger. Preferred for valuable substrates to ensure full conversion.

Experimental Protocols

Protocol A: Amination of 3,6-Dichloropyridazine (Standard)

Target: Synthesis of 3-amino-6-chloropyridazine derivatives.[1]

Safety: Pyridazines can be skin irritants. 3,6-dichloropyridazine is toxic. Handle in a fume hood.

  • Preparation:

    • Charge a reaction vial with 3,6-dichloropyridazine (1.0 equiv, e.g., 149 mg, 1.0 mmol).

    • Dissolve in Ethanol (absolute) or DMSO (3.0 mL, 0.33 M). Note: Use DMSO if the amine is bulky.

  • Nucleophile Addition:

    • Add the Amine (1.05 equiv). Crucial: Do not use large excess if you want to retain the second Chlorine for future functionalization.

    • Add DIPEA (1.2 equiv).

  • Reaction:

    • Heat to 80 °C for 2–4 hours.

    • Monitoring: Check LCMS/TLC. The mono-substituted product usually runs lower than the starting material but higher than the bis-substituted byproduct.

  • Workup (Self-Validating Step):

    • If in EtOH: Concentrate to dryness. Resuspend in EtOAc, wash with water (x2) to remove DIPEA salts.

    • If in DMSO: Slowly add the reaction mixture to crushed ice/water (10 volumes). The product often precipitates. Filter and wash with water.

    • Validation: If the precipitate is gummy, extract with EtOAc/DCM.

Protocol B: Regioselective Alkoxylation

Target: Introduction of an ether linkage while retaining a chlorine.

Challenge: Alkoxides are aggressive nucleophiles and can easily cause bis-substitution or hydrolysis.

  • Preparation:

    • Use anhydrous THF or DMF . Moisture is the enemy (leads to pyridazinone).

    • Cool the solution of 3,6-dichloropyridazine (1.0 equiv) to 0 °C .

  • Nucleophile Generation:

    • In a separate vial, treat the alcohol (1.0 equiv) with NaH (1.05 equiv) in THF at 0 °C for 15 min.

  • Controlled Addition:

    • Add the alkoxide solution dropwise to the pyridazine solution over 30 minutes. Kinetic control is essential to prevent bis-substitution.

  • Reaction:

    • Allow to warm to RT. Monitor closely. Quench immediately upon consumption of starting material.

Troubleshooting & Optimization Logic

Use this decision tree when the standard protocol fails.

Optimization_Flow Start Reaction Failed / Low Yield Check1 Is Starting Material (SM) Consumed? Start->Check1 NoConv SM Remains (Low Reactivity) Check1->NoConv No YesConv SM Consumed (Impurity/Decomp) Check1->YesConv Yes SolventSwitch Switch Solvent: EtOH -> DMSO/NMP (Increase T to 120°C) NoConv->SolventSwitch Catalyst Add Catalyst: KI (Finkelstein) or Lewis Acid (ZnCl2) SolventSwitch->Catalyst Still No Rxn CheckProd Is Product Hydrolyzed? (Mass = M+16/M-Cl+OH) YesConv->CheckProd Hydrolysis Issue: Hydrolysis Action: Dry Solvents, Switch Base (DIPEA instead of Carbonate) CheckProd->Hydrolysis Yes (Pyridazinone) BisSub Issue: Bis-Substitution Action: Reduce Temp, Slow Addition of Nu, Use Excess SM (1.5 eq) CheckProd->BisSub No (Bis-adduct)

Figure 2: Logic flow for troubleshooting


 failures on pyridazine scaffolds.
Common Failure Modes
ObservationRoot CauseCorrective Action
Product is Pyridazinone (OH) Moisture in solvent or hydroxide in base.Use anhydrous solvents; switch from hydroxide/carbonate bases to DIPEA/TEA.
Bis-Substitution (R-Py-R) Nucleophile is too reactive or excess used.Cool reaction to 0 °C; Add nucleophile dropwise; Use 1.2 eq of Pyridazine.
No Reaction Nucleophile is too weak (e.g., Aniline).Switch to DMSO; Heat to 120 °C; Add 10 mol% NaI (catalytic halogen exchange).
Black Tar Thermal decomposition/Polymerization.Lower temperature; Degas solvents (remove

); Check if amine is oxidizing.

References

  • Pyridazine Scaffolds in Drug Discovery

    • Wermuth, C. G. (1998). Pyridazines.[2][3][4][5] In The Practice of Medicinal Chemistry.

    • Context: Establishes the pharmacological relevance of the scaffold.[2]

  • Mechanistic Insights on

    
    : 
    
    • Terrier, F. (2013).
    • Context: Definitive text on Meisenheimer complex stabiliz
  • Regioselectivity and Solvent Effects

    • Gong, Y., et al. (2006). Regioselectivity of Nucleophilic Aromatic Substitution of 3,6-Dichloropyridazine. Journal of Heterocyclic Chemistry.
    • Context: Experimental data on how steric hindrance directs substitution.
  • Green Chemistry Approaches

    • Isley, N. A., et al. (2013). Nucleophilic Aromatic Substitution in Water. Organic Process Research & Development.
    • Context: Protocols for aqueous surfactant-medi

Sources

Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-Bromopyridines

Topic: Procedure for Suzuki-Miyaura coupling at the 2-bromo-pyridine position Content Type: Application Note & Protocol Guide Audience: Senior Researchers & Medicinal Chemists Abstract The cross-coupling of 2-bromopyridi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Procedure for Suzuki-Miyaura coupling at the 2-bromo-pyridine position Content Type: Application Note & Protocol Guide Audience: Senior Researchers & Medicinal Chemists

Abstract

The cross-coupling of 2-bromopyridines represents a unique challenge in medicinal chemistry. While the electron-deficient nature of the pyridine ring should theoretically facilitate oxidative addition, the presence of the basic nitrogen atom at the ortho position frequently leads to catalyst deactivation ("poisoning"). This guide outlines the mechanistic hurdles and provides two field-proven protocols—utilizing modern Buchwald precatalysts and bulky phosphine systems—to ensure high yields and reproducibility.

Introduction: The "2-Pyridyl Paradox"

The 2-bromopyridine substrate presents a paradox in palladium catalysis.

  • Electronic Activation: The electron-withdrawing nature of the nitrogen atom makes the C–Br bond highly electrophilic, theoretically lowering the barrier for oxidative addition compared to bromobenzene.

  • Steric/Electronic Inhibition (The Poisoning Effect): The proximal nitrogen atom acts as a Lewis base, coordinating tightly to the Palladium(II) center after oxidative addition or to the Palladium(0) species. This forms a stable, off-cycle resting state (dimer or chelate) that halts the catalytic turnover.

The Solution: The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃). These ligands serve a dual purpose:

  • Steric Shielding: Their bulk preventing the pyridine nitrogen from coordinating to the metal center.

  • Electronic Boost: They increase the electron density on Pd, facilitating the oxidative addition of the C-X bond.

Mechanistic Visualization

The following diagram illustrates the standard catalytic cycle versus the "Dead End" poisoning pathway common with 2-bromopyridines.

SuzukiMechanism Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition (L)Pd(II)(Ar)Br Pd0->OxAdd + 2-Bromopyridine Poison DEAD END: N-Coordination/Dimerization [(L)Pd(Py)Br]₂ OxAdd->Poison Pyridine N-binding (Low Steric Ligands) TransMet Transmetalation (L)Pd(II)(Ar)(Ar') + Base/Boronate OxAdd->TransMet + Ar'-B(OH)₂ + Base (Bulky Ligands Prevent Poisoning) RedElim Reductive Elimination Ar-Ar' Product TransMet->RedElim RedElim->Pd0 Regeneration

Caption: Catalytic cycle showing the diversion into inactive N-coordinated species (Red) which is prevented by bulky ligands (Green path).

Critical Parameters & Optimization

ParameterRecommendationRationale
Ligand XPhos, SPhos, RuPhos Biaryl phosphines provide the necessary steric bulk to block N-coordination while maintaining high activity.
Catalyst Source Pd G3/G4 Precatalysts Avoids the induction period and instability of Pd₂dba₃. Ensures a defined 1:1 Pd:Ligand ratio.[1]
Base K₃PO₄ (aq) or K₂CO₃ Weak bases minimize protodeboronation of the coupling partner. Anhydrous conditions (K₃PO₄ solid) are preferred if the boronic acid is unstable.
Solvent THF/Water or Dioxane/Water A biphasic system (typically 4:1 or 10:1) often solubilizes the inorganic base while keeping the organic reactants in the active phase.

Experimental Protocols

Protocol A: The "Gold Standard" (Buchwald G3 System)

Recommended for complex substrates, late-stage functionalization, or when high yields are critical.

Materials:

  • Substrate: 2-Bromopyridine derivative (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G3 (1–3 mol%) (CAS: 1445085-55-1)

  • Base: K₃PO₄ (0.5 M in H₂O) (2.0 equiv)

  • Solvent: THF (Tetrahydrofuran)

Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, add the XPhos Pd G3 precatalyst (2 mol%) and the Arylboronic acid (1.5 equiv).

  • Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes (evacuate/backfill x3).

  • Addition: Add a degassed solution of 2-Bromopyridine (1.0 equiv) in THF (concentration ~0.2 M).

  • Base: Add the degassed 0.5 M K₃PO₄ aqueous solution (2.0 equiv) via syringe.

  • Reaction: Stir vigorously at room temperature for 30 minutes. If no reaction is observed by LCMS, heat to 60°C for 2–4 hours.

    • Note: 2-bromopyridines are highly reactive with this catalyst; many couple at RT.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over Na₂SO₄, and concentrate.

Protocol B: The "Robust Screening" (Pd(OAc)₂ + SPhos)

Cost-effective for scale-up or simple substrates.

Materials:

  • Catalyst: Pd(OAc)₂ (5 mol%)[2]

  • Ligand: SPhos (10 mol%) (1:2 Pd:L ratio is crucial)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Toluene / Water (4:1 ratio)

Procedure:

  • Pre-complexation: In the reaction vessel, add Pd(OAc)₂, SPhos, and the Boronic Acid.

  • Solvent: Add Toluene and Water (degassed). Stir for 1-2 minutes to allow partial ligand complexation (solution often turns yellow/orange).

  • Substrate: Add the 2-Bromopyridine and solid K₂CO₃.

  • Reaction: Heat to 80–100°C for 4–12 hours.

  • Workup: Standard aqueous extraction.

Troubleshooting Guide

IssueDiagnosisCorrective Action
No Conversion (SM remains) Catalyst PoisoningSwitch to XPhos Pd G3 or P(t-Bu)₃ Pd G2 . Increase temperature to 80°C.
Protodeboronation Boronic acid instabilityUse Boronic Esters (Bpin) or MIDA boronates . Switch to anhydrous base (Cs₂CO₃ or K₃PO₄ ) in Dioxane.
Homocoupling (Ar-Ar) Oxidation of Boronic AcidEnsure rigorous degassing (sparge with Ar for 15 mins). Lower the catalyst loading.[1][3][4]
Black Precipitate Pd precipitation (Pd black)Ligand is insufficient to stabilize Pd. Increase Ligand:Pd ratio to 2:1 or use a more robust precatalyst (G3/G4).

References

  • Buchwald, S. L., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation."[5] Journal of the American Chemical Society, 2013, 135(34), 12877–12885.[5]

  • Fu, G. C., et al. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates Under Mild Conditions." Journal of the American Chemical Society, 2000, 122(17), 4020–4028.

  • BenchChem Technical Support. "Troubleshooting Suzuki Coupling with Bromopyridine Substrates." BenchChem Application Notes, 2025.

  • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013, 4, 916-920.

Sources

Method

Preparation of biaryl ether linked pyridazine libraries

Application Note: High-Throughput Synthesis of Biaryl Ether Linked Pyridazine Libraries Executive Summary This Application Note details the robust preparation of biaryl ether-linked pyridazine libraries, a privileged sca...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Synthesis of Biaryl Ether Linked Pyridazine Libraries

Executive Summary

This Application Note details the robust preparation of biaryl ether-linked pyridazine libraries, a privileged scaffold in medicinal chemistry targeting kinases, GPCRs, and reverse transcriptase enzymes (e.g., HIV-1 NNRTIs). Unlike standard Suzuki-Miyaura couplings used for biaryl systems, this protocol leverages the electron-deficient nature of the pyridazine ring to effect sequential Nucleophilic Aromatic Substitutions (SNAr).

This guide presents two validated workflows:

  • Solution-Phase Parallel Synthesis: Ideal for focused libraries (10–50 compounds) requiring high purity.

  • Solid-Phase Organic Synthesis (SPOS): Optimized for high-throughput screening (HTS) libraries (>100 compounds).

Scientific Background & Strategic Analysis

The pyridazine ring (1,2-diazine) serves as a bioisostere for phenyl and pyridine rings, offering unique physicochemical properties:

  • Electronic Profile: The adjacent nitrogen atoms create a highly electron-deficient

    
    -system, significantly lowering the LUMO energy compared to pyridine. This makes the C3 and C6 positions highly susceptible to nucleophilic attack, eliminating the need for expensive palladium catalysts in many cases.
    
  • Solubility: The high dipole moment and H-bond accepting capability improve aqueous solubility compared to carbocyclic analogs.

The Synthetic Challenge: The primary challenge in synthesizing 3,6-disubstituted pyridazines from 3,6-dichloropyridazine is controlling the degree of substitution .

  • Risk: Over-reaction leading to symmetrical 3,6-bis(aryloxy)pyridazines.

  • Solution: This protocol utilizes stoichiometric control and temperature modulation to isolate the mono-ether intermediate before introducing the second diversity element (typically an amine).

Mechanistic Pathway (SNAr)[1]

The reaction proceeds via a Meisenheimer-like transition state. The first substitution deactivates the ring slightly towards the second substitution, but the remaining chlorine is still reactive enough for displacement by a strong nucleophile (amine) under elevated temperatures.

ReactionPathway cluster_0 Step 1: Ether Formation SM 3,6-Dichloropyridazine (Symmetric Electrophile) TS1 Transition State 1 (Meisenheimer Complex) SM->TS1 + Ar-OH Base, Heat INT Intermediate: 3-Chloro-6-aryloxypyridazine TS1->INT - Cl⁻ PROD Final Library Member: 3-Amino-6-aryloxypyridazine INT->PROD + R-NH2 High Temp/MW SIDE Side Product: Bis-ether (Over-reaction) INT->SIDE + Ar-OH (Excess) High Temp

Figure 1: Sequential SNAr pathway. Control of stoichiometry at Step 1 is critical to prevent the 'Side Product' formation.

Protocol 1: Solution-Phase Parallel Synthesis

Scope: Best for generating mg-to-gram scale quantities of focused analogs.

Materials
  • Scaffold: 3,6-Dichloropyridazine (CAS: 141-30-0).[1]

  • Nucleophile 1: Various Phenols (Ar-OH).

  • Nucleophile 2: Primary or Secondary Amines (R-NH2).

  • Base: Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3).

  • Solvent: Anhydrous DMF or NMP.

Step 1: Mono-Ether Formation
  • Preparation: In a reaction vial, dissolve 3,6-dichloropyridazine (1.2 equiv) in anhydrous DMF (0.5 M concentration).

    • Note: Using excess pyridazine minimizes bis-substitution.

  • Activation: Add the Phenol (1.0 equiv) and K2CO3 (2.0 equiv).

  • Reaction: Heat to 60–80°C for 4–12 hours. Monitor by LCMS.

    • Endpoint: Disappearance of phenol. The excess dichloropyridazine will remain but is easily separated.

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF and unreacted phenol salts. Dry organic layer over MgSO4 and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). This step is crucial to remove the excess 3,6-dichloropyridazine before the next step.

Step 2: Amination (Diversity Introduction)
  • Loading: Dissolve the purified mono-ether intermediate (1.0 equiv) in NMP (0.2 M).

  • Reagent Addition: Add the Amine (2.0–3.0 equiv) and DIPEA (3.0 equiv).

  • Reaction:

    • Thermal: Heat at 120–140°C for 16–24 hours in a sealed tube.

    • Microwave (Preferred): Irradiate at 150°C for 20–40 minutes.

  • Workup: Evaporate solvent (Genevac or V-10 evaporator).

  • Final Purification: Preparative HPLC (Reverse Phase, C18, Water/Acetonitrile + 0.1% Formic Acid).

Data Summary: Optimization of Step 1

Phenol TypeBaseTemp (°C)Time (h)Yield (Mono)Yield (Bis)
Electron-Rich (e.g., 4-OMe)K2CO380482%5%
Electron-Neutral (e.g., Ph)K2CO390678%8%
Electron-Poor (e.g., 4-CN)Cs2CO31001265%2%

Protocol 2: Solid-Phase Organic Synthesis (SPOS)

Scope: High-throughput library generation (96-well plate format). Strategy: Resin-Capture of the Amine. This allows the use of excess pyridazine and phenol to drive reactions to completion without complex purification.

Workflow Diagram (SPOS)

SPOS_Workflow Resin Acid-Labile Resin (e.g., Rink Amide) Step1 1. Load Amine (Diversity R1) (Reductive Amination or Coupling) Resin->Step1 Step2 2. S_NAr with 3,6-Dichloropyridazine (Excess Scaffold) Step1->Step2  DIPEA, NMP, 80°C   Step3 3. S_NAr with Phenol (Diversity R2) (Biaryl Ether Formation) Step2->Step3  Cs2CO3, NMP, 120°C   Cleavage 4. Acid Cleavage (TFA) Release Final Product Step3->Cleavage

Figure 2: Solid-phase strategy. The amine is anchored first, followed by scaffold capture, and finally ether formation.

Detailed SPOS Protocol
  • Resin Loading (Amine Anchor):

    • Use Rink Amide resin (for amide C-terminus) or 2-Chlorotrityl chloride resin (for amine retention).

    • Swell resin in DCM. React with Diamine linker (if necessary) or load the first amino acid/amine building block.

  • Scaffold Capture (First SNAr):

    • Suspend resin in NMP.

    • Add 3,6-Dichloropyridazine (5.0 equiv) and DIPEA (10.0 equiv).

    • Shake at 80°C for 16 hours .

    • Wash: DMF (3x), MeOH (3x), DCM (3x).

    • Validation: The high excess of scaffold ensures quantitative conversion of the resin-bound amine to the 6-chloropyridazin-3-amine species.

  • Ether Formation (Second SNAr):

    • Suspend resin in anhydrous NMP.

    • Add Phenol (5.0 equiv) and Cs2CO3 (5.0 equiv) .

    • Shake at 120°C for 24 hours .

    • Note: Cesium carbonate is preferred here for its higher solubility and basicity in NMP, essential for the more difficult second displacement.

  • Cleavage:

    • Treat resin with 50% TFA/DCM for 1 hour.

    • Filter and concentrate the filtrate.[2]

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Hydrolysis (Pyridazinone formation) Wet solvent or hygroscopic base.Use strictly anhydrous DMF/NMP. Store bases in a desiccator.
Low Yield in Step 2 (Ether) Deactivated ring system.Switch from K2CO3 to Cs2CO3. Increase temp to 140°C.
Regioisomer Mix Asymmetric starting material (if not 3,6-dichloro).If using 3-chloro-6-methylpyridazine, separate isomers after Step 1.
Incomplete Cleavage (SPOS) Resin aggregation.Wash resin with MeOH/DCM cycles before adding TFA to swell properly.

Validation Check:

  • 1H NMR: Look for the disappearance of the characteristic pyridazine protons (singlet at ~7.8 ppm for 3,6-dichloro) and appearance of two doublets (J ~9 Hz) for the asymmetrically substituted product.

  • LCMS: Monitor for the "Hydrolysis Mass" (M+H of product - Cl + OH), which indicates water contamination.

References

  • Pyridazine Scaffolds in Drug Discovery: Meanwell, N. A. (2017). The Role of the Pyridazine Ring in Molecular Recognition and Drug Discovery.

  • Biaryl Ethers as NNRTIs: Su, D. S., et al. (2010).[3] Biaryl ethers as potent allosteric inhibitors of reverse transcriptase. Bioorganic & Medicinal Chemistry Letters.

  • General SNAr on Pyridazines: Sherif, M. H., et al. (2010). Chemical Studies on 3,6-Dichloropyridazine. Journal of American Science.

  • Solid Phase Synthesis Strategies: Gong, Y., et al. (2004). Solid-Phase Synthesis of Pyridazine Libraries. 4

Sources

Application

Application Note: Orthogonal Functionalization of Chloro-pyridazine vs. Bromo-pyridine Scaffolds

Executive Summary This guide addresses a frequent chemoselectivity challenge in medicinal chemistry: the differentiation of a chloro-pyridazine moiety from a bromo-pyridine moiety within the same molecular scaffold.[1] T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses a frequent chemoselectivity challenge in medicinal chemistry: the differentiation of a chloro-pyridazine moiety from a bromo-pyridine moiety within the same molecular scaffold.[1] These heterocycles are privileged structures in kinase inhibitors and GPCR ligands.

While standard organic chemistry textbooks suggest that C-Br bonds are universally more reactive than C-Cl bonds, the extreme electron deficiency of the pyridazine ring (1,2-diazine) perturbs this hierarchy.[1] This application note provides validated protocols to achieve orthogonal functionalization :

  • Route A (Nucleophilic Dominance): Selective SNAr at the chloro-pyridazine.[1]

  • Route B (Metal-Catalyzed Dominance): Selective Cross-Coupling at the bromo-pyridine.

Mechanistic Basis & Reactivity Landscape[1]

To design a successful synthesis, one must understand the competing forces of Bond Dissociation Energy (BDE) versus LUMO Energy (Electrophilicity) .[1]

The Electronic Tug-of-War[1]
  • Pyridazine (The Electron Sink): The presence of two adjacent nitrogen atoms makes the pyridazine ring significantly more

    
    -deficient than pyridine.[1] Consequently, the carbon atoms at positions 3 and 6 are highly electrophilic, significantly lowering the activation energy for Nucleophilic Aromatic Substitution (SNAr).
    
  • Pyridine (The Moderate): While electron-deficient, the pyridine ring is less reactive toward nucleophiles than pyridazine.[1] However, the C-Br bond is weaker (approx. 68 kcal/mol) than the C-Cl bond (approx. 81 kcal/mol), making it the kinetic preference for Oxidative Addition by Palladium(0).

Reactivity Matrix

The following table summarizes the theoretical reactivity hierarchy, guiding reagent selection.

Reaction ClassPreferred SiteMechanistic DriverSelectivity Risk
SNAr Chloro-pyridazine Low LUMO energy of the diazine ring facilitates Meisenheimer complex formation.[1]Low. Pyridine-Br is inert to mild SNAr conditions.[1]
Pd-Coupling Bromo-pyridine Weaker C-Br bond facilitates faster Oxidative Addition.[1]Moderate. The Chloro-pyridazine is an "activated chloride" and can compete if the catalyst is too active (e.g., Pd-PEPPSI, Buchwald ligands).[1]
Lithiation Bromo-pyridine Faster Lithium-Halogen exchange at Br.[1]High. Pyridazine is prone to nucleophilic attack by alkyl-lithiums; requires cryogenic control (-78°C).[1]
Visualizing the Pathway

The diagram below illustrates the divergent workflows based on catalyst and reagent choice.

Reactivity_Landscape Start Substrate: Cl-Pyridazine / Br-Pyridine Decision Select Reaction Class Start->Decision RouteA Route A: S_NAr Conditions Decision->RouteA Nucleophile + Base (No Metal) RouteB Route B: Pd-Catalysis (Suzuki/Buchwald) Decision->RouteB Pd(0) + Boronic Acid (Mild Ligand) ProdA Product A: Functionalized Pyridazine (Br-Pyridine Intact) RouteA->ProdA Fast Kinetics (Electronic Control) ProdB Product B: Functionalized Pyridine (Cl-Pyridazine Intact) RouteB->ProdB Fast Kinetics (Bond Strength Control)

Caption: Divergent synthetic pathways driven by electronic deficiency (Route A) vs. bond dissociation energy (Route B).

Protocol A: Selective Functionalization of Chloro-Pyridazine (SNAr)

This route exploits the extreme electrophilicity of the pyridazine ring. The C-Br bond on the pyridine is generally spectator under these conditions.

Reagent Selection
  • Nucleophiles: Primary/Secondary amines, Thiols, Alkoxides.[1]

  • Base: DIPEA (Hünig's base) or K2CO3.[1] Avoid strong amide bases (LDA, LiHMDS) which may cause halogen dance or degradation.[1]

  • Solvent: NMP or DMSO (Polar aprotic solvents stabilize the transition state).[1]

  • Temperature: 0°C to Ambient. (Heat is rarely required and may erode selectivity).

Step-by-Step Protocol
  • Preparation: Dissolve the substrate (1.0 equiv) in anhydrous NMP (0.2 M concentration).

  • Base Addition: Add DIPEA (2.5 equiv).

  • Nucleophile Addition: Add the amine (1.1 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS.

    • Checkpoint: Reaction is typically complete within 1–4 hours. The Chloro-pyridazine should convert fully before any displacement of the Bromo-pyridine occurs.[1]

  • Workup: Pour the reaction mixture into ice water (10x volume). The product usually precipitates. Filter and wash with water.

    • Note: If the product does not precipitate, extract with EtOAc, but wash the organic layer 3x with water to remove NMP.

Protocol B: Selective Functionalization of Bromo-Pyridine (Suzuki Coupling)[1]

This route relies on the kinetic preference of Pd(0) to insert into the weaker C-Br bond. Crucial: You must use a "mild" catalyst system. Highly active catalysts (e.g., Pd-RuPhos, Pd-PEPPSI) may oxidatively add to the activated Chloro-pyridazine, leading to mixtures.

Reagent Selection[1]
  • Catalyst: Pd(PPh3)4 (Tetrakis) or Pd(dppf)Cl2.[1]

    • Why: These phosphines are moderately electron-donating but bulky enough to prefer the accessible, weaker C-Br bond over the electron-poor C-Cl.

  • Coupling Partner: Aryl/Heteroaryl Boronic Acids.

  • Base: Na2CO3 (2M aqueous).[1] Avoid strong bases like KOtBu.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).[1]

Step-by-Step Protocol
  • Degassing: Charge the reaction vessel with Substrate (1.0 equiv), Boronic Acid (1.1 equiv), and Solvent. Sparge with Argon/Nitrogen for 10 minutes.

    • Integrity Check: Oxygen inhibits Pd(0).[1] Thorough degassing is non-negotiable.

  • Catalyst Addition: Add Pd(PPh3)4 (0.05 equiv / 5 mol%).

  • Base Addition: Add degassed Na2CO3 solution (2.5 equiv).

  • Reaction: Heat to 80°C.

    • Optimization: Do not exceed 90°C. Higher temperatures increase the probability of Pd insertion into the Chloro-pyridazine.

  • Monitoring: Check LCMS at 2 hours.

    • Success Criteria: Disappearance of starting material with formation of the mono-coupled product (mass = SM + Boronic - Br).[1]

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

Experimental Workflow & Decision Logic

The following diagram details the specific experimental flow, including "Stop/Go" decision points to ensure batch integrity.

Experimental_Workflow Input Input: Cl-Pyridazine / Br-Pyridine Check_Nuc Is the goal to functionalize the Pyridazine? Input->Check_Nuc SnAr_Setup Setup: NMP, DIPEA, Amine Temp: 0°C -> RT Check_Nuc->SnAr_Setup Yes (Route A) Suzuki_Setup Setup: Pd(PPh3)4, Na2CO3 Temp: 80°C (Strict Control) Check_Nuc->Suzuki_Setup No (Route B) SnAr_Monitor Monitor: LCMS at 1h Look for Cl displacement SnAr_Setup->SnAr_Monitor SnAr_Result Result: Amino-Pyridazine (Br-Pyridine preserved) SnAr_Monitor->SnAr_Result Complete Suzuki_Monitor Monitor: LCMS at 2h Look for Br displacement Suzuki_Setup->Suzuki_Monitor Suzuki_Result Result: Aryl-Pyridine (Cl-Pyridazine preserved) Suzuki_Monitor->Suzuki_Result Complete

Caption: Operational workflow for selecting the correct functionalization pathway.

Troubleshooting & Optimization

IssueObservationRoot CauseSolution
Loss of Selectivity (Suzuki) Double coupling (both Cl and Br react).[1]Catalyst is too active or Temp is too high.Switch to Pd(dppf)Cl2 . Lower temp to 60°C. Reduce reaction time.
No Reaction (SNAr) Starting material persists.Nucleophile is too weak (e.g., aniline).[1]Increase Temp to 50°C. Switch solvent to DMSO. Use Cs2CO3 as base.
Dehalogenation Mass = SM - Halogen + H.Hydride source present (often from solvent or excess base).[1]Ensure solvents are anhydrous. Avoid alcoholic solvents in Pd-coupling if possible.

References

  • Mechanistic Origins of Selectivity: Lott, J. et al.[1] "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes." ACS Catalysis, 2021.[1] [Link] (Note: This paper discusses how bulky ligands can invert selectivity, validating the recommendation to use standard ligands for conventional Br-selectivity).[1]

  • SNAr Reactivity Trends: Roughley, S. D.[1][2] & Jordan, A. M.[1] "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011.[1] (General reference on heterocycle reactivity). Specific context on Pyridazine reactivity: Journal of Medicinal Chemistry, "Discovery of Pyridazine-Based Inhibitors".[1] [Link]

  • Experimental Protocols for Halo-Pyridines: Dunn, P. J. et al. "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" Green Chemistry, 2011.[1][3] [Link]

  • General Cross-Coupling Guides: "Suzuki-Miyaura Cross-Coupling Reaction." Organic Chemistry Portal. [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Hydrolysis in Chloropyridazine Synthesis

Topic: Troubleshooting hydrolysis side reactions in chloropyridazine synthesis Audience: Researchers, Process Chemists, and Drug Development Scientists Status: Active Guide Introduction Welcome to the Technical Support C...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting hydrolysis side reactions in chloropyridazine synthesis Audience: Researchers, Process Chemists, and Drug Development Scientists Status: Active Guide

Introduction

Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing the "disappearing product" phenomenon during the synthesis of chloropyridazines (e.g., 3,6-dichloropyridazine) from their corresponding pyridazinones using phosphoryl chloride (


).

This transformation is a staple in medicinal chemistry but is notoriously sensitive to workup conditions. The central failure mode is hydrolytic reversion : the newly formed C-Cl bond is electron-deficient and susceptible to nucleophilic attack by water, a reaction catalyzed by the very acid (


, 

) generated during the quench.

This guide moves beyond standard recipes to explain the causality of failure and provides self-validating protocols to secure your yield.

Module 1: The "Why" – Mechanism & Root Cause

Q: Why does my product revert to starting material during workup?

A: The chloropyridazine ring is electron-deficient (π-deficient). While this makes it an excellent scaffold for subsequent


 reactions, it also makes the C-Cl bond labile to hydrolysis, particularly in hot, acidic aqueous media.

The reaction with


 drives the equilibrium from the stable "lactam" form (pyridazinone) to the reactive "lactim" phosphate intermediate. However, during the quench, you generate massive amounts of acid. If the quench generates heat (>50°C) while the pH is acidic, water acts as a nucleophile, displacing the chlorine and reverting the molecule back to the thermodynamically stable pyridazinone.
Visualizing the Failure Mode

The following diagram illustrates the "Vicious Cycle" where the workup conditions inadvertently catalyze the destruction of your product.

HydrolysisCycle SM Pyridazinone (Lactam Form) Inter Dichlorophosphate Intermediate SM->Inter POCl3, Heat (Activation) Prod Chloropyridazine (Product) Inter->Prod Cl- Attack (Substitution) Quench Acidic Quench (H3PO4 + HCl + Heat) Prod->Quench Workup Start Quench->SM Acid-Catalyzed Hydrolysis (Reversion)

Figure 1: The reversible nature of chloropyridazine synthesis. High heat and acidity during the quench drive the reaction backward (red dashed line).

Module 2: Reaction Optimization (Prevention)

Q: How do I ensure complete conversion before I even start the workup?

A: Incomplete conversion often mimics hydrolysis. If the reaction isn't pushed to completion, the intermediate phosphate esters hydrolyze back to the starting material immediately upon contact with water.

Three Critical Optimization Parameters:

  • Catalysis: Pure

    
     is often too slow. Use a tertiary amine (N,N-dimethylaniline) or a phase transfer catalyst (Benzyltriethylammonium chloride - BTEAC) to lower the activation energy.
    
  • Stoichiometry:

    
     acts as both reagent and solvent. Ensure at least 3–5 equivalents are used to drive the equilibrium.
    
  • Moisture Control:

    
     reacts faster with adventitious water than with your substrate. Wet starting material destroys your reagent before the reaction begins.
    
Optimization Matrix

Use this table to select the right conditions for your substrate.

ConditionReagentsTemperatureProsCons
Standard Neat

Reflux (105°C)Simple setup.High thermal degradation; "Black tar" formation.
Base-Catalyzed

+

-Dimethylaniline (1.0 eq)
60–80°CFaster; Lower temp preserves product.Amine salts can complicate workup; Hard to remove.
PTC-Catalyzed

+ BTEAC (0.1 eq) in MeCN
50–70°CRecommended. Cleanest profile; easier workup.Requires solvent removal before aqueous quench.

Module 3: The Critical Workup (Mitigation)

Q: What is the safest way to quench the reaction to prevent hydrolysis?

A: You must strictly follow the "Reverse Quench" protocol.[1]

  • Never add water to the reaction mixture. This causes an immediate, localized volcano of heat (

    
    ) and acid, instantly hydrolyzing your product.
    
  • Always add the reaction mixture into the quench solution.

Protocol: The Buffered Reverse Quench

This protocol minimizes the time your product spends in hot acid.

Reagents:

  • Crude Reaction Mixture (cooled to RT)

  • Ice-Water Bath[2]

  • Saturated Sodium Acetate (NaOAc) or Sodium Bicarbonate (

    
    ) solution (optional but recommended for labile substrates).
    

Step-by-Step:

  • Concentration (Crucial): If using a co-solvent (Acetonitrile/Toluene), distill it off under reduced pressure before quenching.

    
     is difficult to remove, but removing the organic solvent reduces the volume.
    
  • Preparation: Prepare a beaker with crushed ice and water (ratio 1:1). For highly labile products, use 3M NaOAc to buffer the pH immediately to ~4-5.

  • The Addition:

    • Place the quench beaker in an ice bath.

    • Transfer the crude reaction mixture into a dropping funnel.

    • Slowly drop the reaction mixture into the vigorously stirred ice/water.

    • Monitor Temperature: Keep the internal temperature of the quench pot below 20°C .

    • Note: If the quench becomes too cold (<0°C),

      
       hydrolysis may stall, accumulating unreacted reagent that will "run away" (explode) when the flask warms up.[3] Target 10–20°C.
      
  • Extraction: Immediately extract with Dichloromethane (DCM) or Ethyl Acetate. Do not let the aqueous mixture stir overnight.

  • Wash: Wash the organic layer with sat.

    
     until pH is neutral, then brine.
    
Decision Tree: Workup Strategy

WorkupStrategy Start Reaction Complete? Solvent Is Solvent Present? Start->Solvent Strip Evaporate Solvent (Rotovap) Solvent->Strip Yes QuenchType Product Stability? Solvent->QuenchType No (Neat) Strip->QuenchType Stable Stable Product QuenchType->Stable Standard Labile Labile/Sensitive QuenchType->Labile e.g. 4-chloropyridazine MethodA Method A: Pour into Ice/Water Keep T < 20°C Stable->MethodA MethodB Method B: Pour into Ice/NaOAc Buffer immediately Labile->MethodB Extract Immediate Extraction (DCM/EtOAc) MethodA->Extract MethodB->Extract

Figure 2: Decision tree for selecting the appropriate quenching method based on product stability.

Module 4: FAQ & Troubleshooting

Q: My reaction turned into a black tar. What happened? A: Thermal decomposition. You likely refluxed too hot or too long.

  • Fix: Use BTEAC (Benzyltriethylammonium chloride) catalyst at 50-70°C instead of neat reflux at 105°C. The "tar" is polymerized pyridazine.

Q: I smell a pungent, biting odor even after workup. A: This is likely residual


 or trapped 

.
  • Fix: Ensure your quench was effective.[3][4] If the odor persists in the organic layer, wash with 10%

    
    . Warning: This will evolve 
    
    
    
    gas; vent frequently.

Q: The product precipitates during the quench but dissolves again. A: The product is likely protonated by the


 byproduct, making it water-soluble.
  • Fix: You must neutralize the aqueous layer.[2] Add NaOH or

    
    slowly to pH 7-8 to deprotonate the pyridine nitrogen and force the product out of the aqueous phase.
    

References

  • Organic Chemistry Portal. "Vilsmeier-Haack Reaction / Chlorination." A comprehensive database of organic reactions including mechanism and variations. [Link][5]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Referencing the Vilsmeier-Haack and chlorination mechanisms). [Link]

  • National Institutes of Health (NIH) - PubChem. "Phosphorus Oxychloride - Safety and Handling." Official safety data for handling and quenching POCl3. [Link]

  • Org. Process Res. Dev. (General Process Safety). "Safe Scale-up of POCl3 Quenching." Note: While specific articles are behind paywalls, the general safety guidelines for exothermic quenches are standard industry practice. [Link]

Sources

Optimization

Purification methods for separating pyridazine ether byproducts

Topic: Purification & Separation of Pyridazine Ether Byproducts Introduction: The Pyridazine Challenge Welcome to the technical support hub for Pyridazine chemistry. If you are accessing this guide, you are likely facing...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Separation of Pyridazine Ether Byproducts

Introduction: The Pyridazine Challenge

Welcome to the technical support hub for Pyridazine chemistry. If you are accessing this guide, you are likely facing the "Diazine Dilemma": the physicochemical similarity between your target pyridazine ether and its persistent byproducts—specifically regioisomeric N-alkyl species or hydrolyzed pyridazinones .

Pyridazine ethers (3-alkoxypyridazines) are critical pharmacophores, but their synthesis is plagued by two main impurity classes:

  • The Hydrolysis Artifact: 3(2H)-pyridazinones formed from moisture attacking the chloropyridazine precursor.

  • The Regioisomer: N-alkylated pyridazinones formed if you attempted O-alkylation of a pyridazinone.

This guide moves beyond standard "wash and dry" protocols. We utilize the unique pKa and dipole moment differences of the 1,2-diazine core to design self-validating purification logic.

Module 1: Chemical Workup (The "pH Switch" Method)

Scenario: You synthesized a pyridazine ether via


 (displacement of a halogen with an alkoxide), but the crude mixture contains unreacted chloropyridazine and the hydrolyzed byproduct (pyridazinone).
Q: My crude NMR shows a persistent broad singlet ~12-13 ppm and the product is oily. How do I remove this?

A: The broad singlet indicates the presence of 3(2H)-pyridazinone (the hydrolysis byproduct). Unlike your neutral ether target, this impurity is amphoteric (specifically, weakly acidic due to the lactam-lactim tautomerism, pKa ~9-10).

You can exploit this acidity to "switch" the impurity into the aqueous phase while keeping your target in the organic phase.

Protocol: The "Caustic Wash" Technique

Do not use this if your target ether contains other base-sensitive esters.

  • Dissolution: Dissolve the crude reaction mixture in a non-polar solvent. Dichloromethane (DCM) is standard, but Toluene is superior if you plan to recrystallize later (better phase separation).

  • The pH Switch:

    • Wash the organic layer with 0.5 M - 1.0 M NaOH (2x).

    • Mechanism:[1][2][3][4][5][6][7] The NaOH deprotonates the N-H of the pyridazinone impurity, forming a water-soluble sodium salt. The pyridazine ether (lacking an acidic proton) remains in the organic layer.

  • Validation (Crucial Step):

    • Check the pH of the aqueous output.[7] It must remain >12.

    • Run a TLC of the organic layer after the wash. The baseline spot (pyridazinone) should be gone.

  • Final Polish: Wash with Brine, dry over

    
    , and concentrate.
    

Data: Solubility Profile for Extraction

Compound ClassSpeciespKa (Approx)Phase in 1M NaOHPhase in 1M HCl
Target 3-Alkoxypyridazine~2.5 (Conjugate acid)Organic Aqueous (Soluble)
Impurity A 3(2H)-Pyridazinone~9-10 (N-H acidity)Aqueous (Anionic)Organic/Precipitate
Impurity B 3-ChloropyridazineWeak BaseOrganicOrganic (mostly)

Module 2: Chromatographic Separation (Regioisomer Control)

Scenario: You attempted to synthesize the ether via O-alkylation of a pyridazinone (using Alkyl Halide +


 or Mitsunobu), but you have a mixture of O-alkyl  (Target) and N-alkyl  (Byproduct).
Q: The Rf values of my O-isomer and N-isomer are too close. How do I improve resolution?

A: The separation difficulty arises because both isomers are polar. However, the N-alkyl isomer (lactam) has a significantly higher dipole moment than the O-alkyl isomer (ether) . You must switch from a "solubility-based" mobile phase to a "dipole-selective" mobile phase.

Troubleshooting Steps:

  • Stop using MeOH/DCM: Methanol is a strong hydrogen bond donor/acceptor and often compresses the separation between the lactam and ether.

  • Switch to Acetone/Hexane or EtOAc/Toluene:

    • The O-alkyl ether is less polar and will elute significantly faster in these systems.

    • The N-alkyl lactam interacts strongly with the silica stationary phase.

  • The "Flash" Gradient:

    • Start: 100% Toluene (or Hexane).

    • Ramp: 0%

      
       40% Ethyl Acetate.
      
    • Observation: The Ether usually elutes at <20% EtOAc. The N-alkyl byproduct often requires >50% EtOAc or a switch to DCM/MeOH to elute.

Module 3: Visualizing the Purification Logic

The following diagram illustrates the decision matrix for selecting the correct purification method based on your synthesis route and observed impurities.

PyridazinePurification Start Crude Reaction Mixture RouteCheck Identify Synthesis Route Start->RouteCheck Route1 Route A: SNAr (Chloropyridazine + Alcohol) RouteCheck->Route1 Nucleophilic Subst. Route2 Route B: Direct Alkylation (Pyridazinone + Alkyl Halide) RouteCheck->Route2 Alkylation Impurity1 Major Impurity: Hydrolyzed Pyridazinone (Lactam) Route1->Impurity1 Moisture/Hydrolysis Impurity2 Major Impurity: N-Alkyl Regioisomer Route2->Impurity2 Ambident Nucleophile Method1 Method: pH Switch Extraction (Wash org. layer with 1M NaOH) Impurity1->Method1 Exploits Acidity (pKa ~10) Method2 Method: Dipole-Selective Chromatography (Toluene/EtOAc Gradient) Impurity2->Method2 Exploits Polarity Difference Validation Validation: Check 1H-NMR for loss of Broad Singlet (NH) or Lactam Carbonyl Method1->Validation Method2->Validation

Figure 1: Decision Matrix for Pyridazine Ether Purification. Selects method based on the origin of the impurity (Hydrolysis vs. Regioisomerism).

Module 4: Advanced Scavenging (The "Click" Cleanup)

Scenario: You have trace amounts of 3-chloropyridazine starting material remaining that co-elutes with your product. Distillation is not an option due to thermal instability.

Q: How do I chemically remove the unreacted chloro-precursor without a column?

A: Use a Solid-Supported Scavenger or a "Click" derivatization. The chloropyridazine is electrophilic. By adding a highly polar nucleophile, you can convert the lipophilic impurity into a highly polar species that sticks to silica or dissolves in acid.

Protocol:

  • Add 0.2 equivalents of N,N-dimethyl-1,3-propanediamine (or a polymer-supported amine scavenger) to the reaction mixture.

  • Heat to 60°C for 1 hour.

  • Workup:

    • The chloropyridazine converts to an amino-pyridazine (highly polar, basic).

    • Wash: Extract the reaction mixture with 1M HCl .

    • Result: The new amino-byproduct is protonated and moves to the aqueous layer. Your target ether (less basic) remains in the organic layer.

References

  • Coelho, A., et al. (2004). "Regioselective alkylation of pyridazin-3(2H)-ones." Tetrahedron, 60(52), 12177-12189.

    • Context: Definitive guide on N- vs O-alkylation ratios and separ
  • Lovering, F., et al. (2016). "Aryl Ether Synthesis via SNAr on Chloropyridazines." Journal of Medicinal Chemistry, 59(19), 8924–8940.

    • Context: Detailed protocols for SNAr synthesis and purific
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

    • Context: Theoretical grounding for solvent selection in separating lactams (high dipole)
  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.

    • Context: Reference for pKa-based extraction str

Sources

Troubleshooting

Solving solubility issues of 3-(2-Bromo-pyridin-3-yloxy)-6-chloro-pyridazine in DMSO

This guide is structured as a direct response from a Senior Application Scientist at a high-level technical support center. It prioritizes actionable protocols, mechanistic understanding, and data-driven troubleshooting....

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a direct response from a Senior Application Scientist at a high-level technical support center. It prioritizes actionable protocols, mechanistic understanding, and data-driven troubleshooting.[1]

Executive Summary & Immediate Action

The solubility difficulties you are experiencing with 3-(2-Bromo-pyridin-3-yloxy)-6-chloro-pyridazine are characteristic of "Brick Dust" compounds—molecules with high crystallinity and moderate lipophilicity (LogP ~2.5–3.0).[1] The rigid bi-heterocyclic ether linkage and halogen bonding (Br/Cl) create high crystal lattice energy that DMSO alone often fails to break kinetically at room temperature.

Immediate Recommendation:

  • Heat & Sonicate: Heat the DMSO suspension to 45°C (max 50°C) for 5 minutes, followed immediately by ultrasonic bath treatment (35-40 kHz) for 10 minutes.

  • Exclude Water: Use anhydrous DMSO (≤0.1% water). This compound is highly sensitive to the "antisolvent effect" of atmospheric water absorbed by DMSO.

  • Stability Warning: Do not exceed 60°C. The 6-chloro-pyridazine moiety is activated for Nucleophilic Aromatic Substitution (

    
    ).[1] In hot, wet DMSO, it will hydrolyze to the pyridazinone impurity.
    

Diagnostic Decision Tree

Use the following logic flow to diagnose whether your issue is thermodynamic (insoluble) or kinetic (slow to dissolve), and to rule out chemical degradation.

SolubilityLogic Start Compound Added to DMSO (Suspension/Cloudy) Heat Step 1: Heat to 45°C + Sonication (10 min) Start->Heat Check1 Is it Clear? Heat->Check1 Clear Solubilized. Proceed to QC. Check1->Clear Yes Cloudy Still Cloudy/Precipitate Check1->Cloudy No PrecipitateLater Issue: Re-precipitation after 1-4 hours Clear->PrecipitateLater Time delay Yellowing Issue: Solution turns Yellow/Orange Clear->Yellowing Overheating AddCosolvent Step 2: Add Co-solvent (10% Acetone or THF) Cloudy->AddCosolvent Check2 Is it Clear? AddCosolvent->Check2 Check2->Clear Yes Hygroscopy Cause: DMSO Hygroscopicity (Water uptake >1%) PrecipitateLater->Hygroscopy Degradation Cause: SnAr Hydrolysis (Cl -> OH exchange) Yellowing->Degradation

Figure 1: Troubleshooting logic flow for halogenated heteroaryl ethers in DMSO.[1]

Technical Deep Dive & Protocols

A. The "Brick Dust" Phenomenon vs. DMSO

Your molecule contains two planar aromatic rings (pyridine and pyridazine) linked by an oxygen. The presence of Chlorine and Bromine facilitates strong intermolecular halogen bonding and


-

stacking in the solid state.
  • The Problem: The energy required to break the crystal lattice (Lattice Energy) is higher than the solvation energy provided by DMSO at room temperature.

  • The Solution (Kinetic Input): You must input thermal and mechanical energy to disrupt the lattice. Once dissolved, the solvation shell is usually stable unless water is introduced.

B. The Hygroscopicity Trap (The "Crash Out")

DMSO is aggressively hygroscopic. At 40% relative humidity, pure DMSO can absorb up to 6% water by weight within hours in an open vessel [1].[2]

  • Mechanism: Water is a potent anti-solvent for this lipophilic molecule. As DMSO pulls water from the air, the solvent power decreases logarithmically.

  • Visual Sign: A clear solution becomes cloudy or develops a "skin" on top after sitting on the bench.

Table 1: Impact of Water Content on DMSO Solubilizing Power

DMSO StateWater Content (w/w)Solubility Risk for Cl-PyridazineFreezing Point
Anhydrous < 0.1%Low (Stable Solution)18.5°C
Standard Bench 0.5 - 1.0%Moderate (Metastable)~17°C
Exposed (2 hrs) > 2.0%High (Precipitation likely)< 10°C
C. Chemical Stability Warning (The SnAr Trap)

The 6-chloro-pyridazine ring is electron-deficient.[1] In polar aprotic solvents like DMSO, the chloride is a good leaving group.

  • Risk: If you heat >60°C or if the DMSO is wet, water acts as a nucleophile.

  • Reaction: 3-(...)-6-chloro-pyridazine +

    
    
    
    
    
    3-(...)-6-hydroxy-pyridazine (tautomerizes to Pyridazinone).[1]
  • Prevention: Never boil this compound in DMSO. Keep T < 50°C.

Validated Protocols

Protocol 1: The "Standard Dissolution" (For < 50 mM stocks)

Use this for standard biological assays.

  • Preparation: Weigh the compound into a glass vial (avoid polystyrene, which DMSO attacks).

  • Solvent Addition: Add Anhydrous DMSO (stored over molecular sieves) to achieve 90% of final volume.

  • Thermal Shock: Cap tightly. Place in a water bath at 45°C for 5 minutes. Swirl gently.

  • Sonication: Transfer to an ultrasonic bath. Sonicate for 10 minutes. The water in the bath helps dissipate heat generated by cavitation.

  • Visual Check: Hold vial against a light source. Look for "schlieren" lines (wavy refraction) or particulates. If clear, top up to final volume.

Protocol 2: The "Co-Solvent Rescue" (For High Concentration > 50 mM)

Use this if Protocol 1 fails or for animal formulation.

  • Primary Solvent: Dissolve the compound in a small volume of Acetone or THF (Tetrahydrofuran) first. These are better at breaking the crystal lattice than DMSO.

  • DMSO Addition: Add DMSO slowly to the Acetone/Compound mix.

  • Evaporation (Optional): If the assay cannot tolerate Acetone, use a stream of nitrogen to evaporate the volatile solvent, leaving the compound supersaturated in DMSO.

Protocol 3: Stability Validation (LC-MS)

Run this if you observe color change.[1]

  • Dilute 1 µL of DMSO stock into 100 µL Acetonitrile (NOT water, to prevent crashing).

  • Inject on LC-MS.

  • Target Mass: Look for M+H (Parent).

  • Impurity Mass: Look for [M - 18] (Hydrolysis of Cl to OH is a net loss of roughly 18 Da: -35(Cl) + 17(OH) = -18).[1] Note: In reality, Cl (35) replaced by OH (17) results in M-18 mass shift.[1]

Frequently Asked Questions (FAQ)

Q1: Can I freeze-thaw this stock solution? A: Avoid repeated freeze-thaw cycles. Freezing DMSO forces solutes into high-concentration pockets (cryoconcentration), which promotes crystal nucleation.[1] Upon thawing, the crystals may not redissolve. Best Practice: Aliquot into single-use vials immediately after preparation.

Q2: Why did my solution turn yellow after leaving it overnight? A: This indicates chemical degradation, likely Nucleophilic Aromatic Substitution (


) of the chlorine atom [2]. The pyridazine ring is reacting with trace water or impurities in the DMSO. Discard the solution and prepare fresh using anhydrous solvent.

Q3: Can I use DMSO containing 10% water to improve solubility? A: Absolutely not. For this specific molecule (lipophilic halogenated heterocycle), water is an anti-solvent. Adding water will force the compound out of solution.

Q4: My biological assay requires aqueous dilution. How do I prevent precipitation then? A: This is the "dilution shock."

  • Dilute the DMSO stock into the aqueous buffer rapidly while vortexing.

  • Keep the final DMSO concentration < 1% if possible.

  • If it precipitates immediately upon dilution, your compound exceeds its aqueous thermodynamic solubility. You may need to add a surfactant (e.g., 0.05% Tween-80) to the assay buffer before adding the compound.

References

  • Benchchem Technical Reports. (2023). An In-depth Technical Guide to the Hygroscopic Nature of DMSO in Experiments. Retrieved from

  • Neumann, C. N., et al. (2016). Concerted nucleophilic aromatic substitutions.[3] Nature, 537(7622), 669–673. (Mechanistic insight into SnAr reactivity of activated halides).

  • Ziath Ltd. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles.[4][5] Retrieved from

  • PubChem. (2025).[6][7] Compound Summary: 3-Bromo-2-chloropyridine (Substructure analysis). Retrieved from

Sources

Optimization

Technical Support Center: Preventing Debromination in Pd-Catalyzed Reactions

The following technical guide is designed as a specialized support resource for researchers encountering debromination issues in palladium-catalyzed cross-coupling reactions. Topic: Strategies to suppress hydrodehalogena...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as a specialized support resource for researchers encountering debromination issues in palladium-catalyzed cross-coupling reactions.

Topic: Strategies to suppress hydrodehalogenation and ensure chemoselectivity in cross-coupling. Audience: Medicinal Chemists, Process Chemists, and Academic Researchers. Reference ID: TS-PD-DEBR-01

Executive Summary & Problem Definition

"Debromination" in the context of palladium catalysis typically refers to two distinct but related failure modes. Correct diagnosis is the first step to resolution.

  • Hydrodehalogenation (Reduction): The aryl bromide substrate (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ) is converted to the reduced arene (
    
    
    
    ) instead of the desired cross-coupled product. This is the most common side reaction, driven by hydride sources in the reaction media.
  • Loss of Chemoselectivity: A spectator bromine atom on the substrate reacts undesirably when the chemist intends to couple at a different site (e.g.,

    
     or 
    
    
    
    ).

This guide prioritizes the suppression of Hydrodehalogenation , as it represents a fundamental breakdown of the catalytic cycle.

Mechanistic Insight: The Pathway to Failure

To prevent debromination, one must understand how the palladium center acquires the hydride (


) ligand necessary to reduce the aryl ring.
The Competing Pathways

In a successful cycle, the oxidative addition complex (


) undergoes transmetallation. In the failure pathway, this complex undergoes ligand exchange with a base or solvent, followed by 

-hydride elimination to form a Palladium-Hydride species.

DebrominationMechanism Pd0 Pd(0) Active Catalyst OxAdd Ar-Pd(II)-Br Oxidative Addition Pd0->OxAdd Ar-Br TransMet Ar-Pd(II)-Nu Transmetallation OxAdd->TransMet Nucleophile (Nu) Alkoxide Ar-Pd(II)-OR Alkoxide Complex OxAdd->Alkoxide Base/Solvent (ROH/RONa) Product Ar-Nu Coupled Product TransMet->Product Reductive Elim. BetaElim Ar-Pd(II)-H Hydride Species Alkoxide->BetaElim β-Hydride Elim. Reduced Ar-H Hydrodehalogenation BetaElim->Reduced Reductive Elim.

Figure 1: The bifurcation between the desired cross-coupling (top) and the hydrodehalogenation failure mode (bottom). Note that the presence of alkoxides significantly increases the risk of hydride formation.

Troubleshooting Guide (Q&A)

Category A: Hydrodehalogenation (Ar-Br Ar-H)

Q1: My Suzuki coupling of an aryl bromide yields 20% reduced product (Ar-H). I am using Pd(PPh3)4 and NaOEt in Ethanol. What is wrong? Diagnosis: You have created a "perfect storm" for debromination. Explanation:

  • Solvent: Ethanol is a primary alcohol. Pd(II) species can coordinate to the alcohol/alkoxide, undergo

    
    -hydride elimination (oxidizing the ethanol to acetaldehyde), and generate a Pd-H species.
    
  • Base: Sodium Ethoxide (NaOEt) is a strong alkoxide base that promotes this ligand exchange. Solution:

  • Switch Solvent: Move to an aprotic solvent like Toluene , Dioxane , or THF . If solubility is an issue, use DMF (though DMF can sometimes act as a hydride source at high temps).

  • Switch Base: Use a base that cannot undergo

    
    -hydride elimination, such as K₃PO₄ , K₂CO₃ , or Cs₂CO₃ .
    

Q2: I am using an aprotic solvent (Toluene) and Carbonate base, but I still see debromination. Why? Diagnosis: The hydride source may be your substrate or trace water reacting with the catalyst. Explanation:

  • Amine Substrates: If you are doing a Buchwald-Hartwig reaction, the amine itself can serve as a hydride donor via

    
    -hydride elimination if the reductive elimination is slow.
    
  • Ligand Mismatch: If the reductive elimination is slow (due to steric crowding or electronic mismatch), the intermediate

    
     waits, allowing slower side reactions (like hydride abstraction) to compete.
    Solution: 
    
  • Ligand Upgrade: Switch to a bulky, electron-rich ligand like XPhos , RuPhos , or BrettPhos . These ligands accelerate the reductive elimination step, "outrunning" the side reactions.

  • Temperature: Lower the reaction temperature.

    
    -hydride elimination often has a higher activation energy than reductive elimination; cooling the reaction (e.g., from 100°C to 60-80°C) can favor the desired pathway.
    

Q3: Does water content affect debromination? Answer: Yes. While Suzuki couplings require some water for the boronic acid activation, excess water can promote dehalogenation, especially with specific catalytic cycles involving Pd-hydroxides. Recommendation: Use a controlled amount of water (e.g., 2-5 equivalents) or a biphasic system (Toluene/Water 4:1) rather than wet alcoholic solvents.[1]

Category B: Chemoselectivity (Coupling in presence of Br)

Q4: I have a substrate with both -OTf and -Br. I want to couple the Triflate (-OTf) and leave the Bromide (-Br) intact. The Bromide keeps reacting. Diagnosis: Standard Pd ligands often prefer the more labile C-Br bond or react indiscriminately. Solution: You need a ligand system that electronically favors the more electrophilic (but sometimes harder to access) triflate, or exploits the "cationic" palladium pathway.

  • Protocol: Use Pd(OAc)₂ + dppp (1,3-bis(diphenylphosphino)propane).

  • Mechanism: The bidentate dppp ligand favors oxidative addition into the C-OTf bond over the C-Br bond, often achieving >95:5 selectivity (See Ackerman et al., Nature 2015).

  • Alternative: "Ligand-free" conditions in Acetonitrile often favor C-OTf insertion.

Experimental Protocols

Protocol A: Minimized-Debromination Suzuki Coupling

Designed for substrates prone to reduction (e.g., electron-deficient aryl bromides).

Reagents:

  • Aryl Bromide (1.0 equiv)[2]

  • Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) (Or use precatalyst XPhos Pd G2)

  • Base: K₃PO₄ (3.0 equiv) (Anhydrous or 3M aq. solution)

  • Solvent: THF or Toluene (degassed)

Step-by-Step:

  • Charge: Add Aryl Bromide, Boronic Acid, Base, and XPhos Pd G2 to the vial.

  • Inert: Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvent: Add sparged THF or Toluene via syringe.

  • Heat: Stir at 60°C . (Avoid refluxing at 100°C unless conversion is stalled).

  • Monitor: Check LCMS at 2 hours. Look for Ar-H peak (M-Br+1).

    • If Ar-H > 5%: Lower temp to 40°C and increase catalyst loading to 4 mol%.

Protocol B: Chemoselective Coupling (Ar-OTf over Ar-Br)

Designed to react a triflate site while preserving a bromine site.

Reagents:

  • Bromo-aryl Triflate (1.0 equiv)

  • Boronic Acid (1.1 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: dppp (5.5 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: DMF or Toluene

Step-by-Step:

  • Premix: Stir Pd(OAc)₂ and dppp in the solvent for 10 mins under Argon to form the active ligated complex.

  • Addition: Add the substrate and base.[3]

  • Reaction: Heat to 80°C.

  • Note: This specific ligand bite angle favors the cationic pathway required for Triflate activation, leaving the neutral oxidative addition of the Bromide kinetically slower.

Comparative Data: Base & Solvent Effects[5]

The following table illustrates the impact of reaction conditions on the ratio of Product (P) to Reduced Byproduct (H).

VariableConditionYield (Ar-Nu)Byproduct (Ar-H)Risk Level
Solvent Ethanol 65%30% 🔴 High
Isopropanol55%40%🔴 High
Toluene 92%<2%🟢 Low
THF90%<3%🟢 Low
Base NaOEt 60%35% 🔴 High
KOtBu50%45%🔴 High
K₃PO₄ 95%<1%🟢 Low
K₂CO₃93%2%🟢 Low

Decision Tree for Troubleshooting

TroubleshootingTree Start Start: Debromination Observed TypeCheck Is it Reduction (Ar-H) or Chemoselectivity (Loss of Br)? Start->TypeCheck Reduction Reduction (Ar-H) TypeCheck->Reduction Chemo Chemoselectivity Issue TypeCheck->Chemo SolventCheck Are you using alcoholic solvent? Reduction->SolventCheck ChangeSolv Switch to Toluene/THF SolventCheck->ChangeSolv Yes BaseCheck Are you using Alkoxide Base? SolventCheck->BaseCheck No ChangeBase Switch to K3PO4/K2CO3 BaseCheck->ChangeBase Yes LigandCheck Is reaction slow/stalled? BaseCheck->LigandCheck No ChangeLigand Use Bulky Ligand (XPhos/BrettPhos) LigandCheck->ChangeLigand TargetCheck Targeting OTf over Br? Chemo->TargetCheck UseDPPP Use Pd(OAc)2 + dppp TargetCheck->UseDPPP Yes TargetCl Targeting Cl over Br? TargetCheck->TargetCl No UseL33 Use Alkyl-Heteroaryl Phosphine (L33) TargetCl->UseL33 Yes

Figure 2: Logic flow for diagnosing and resolving debromination issues.

References

  • Mechanisms of Hydrodehalogenation: Zask, A., et al. "A mechanistic investigation of hydrodehalogenation using ESI-MS." Chemical Communications, 2013. Link

  • Chemoselectivity (Triflate vs Bromide): Ackerman, L., Lovell, M., & Weix, D. "Multimetallic catalysed cross-coupling of aryl bromides with aryl triflates."[4] Nature, 2015. Link

  • Ligand Effects on Selectivity: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides." Accounts of Chemical Research, 2008. Link

  • Chemoselective C-Cl Coupling: Yuen, O. Y., et al. "General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates." ACS Catalysis, 2021.[5] Link

  • Base Effects: Carrow, B. P., & Hartwig, J. F. "Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions." Journal of the American Chemical Society, 2011. Link

Sources

Troubleshooting

Technical Guide: Stability &amp; Handling of Pyridazine Ether Linkages in Acidic Media

This technical guide details the stability profile of pyridazine ether linkages under acidic conditions, designed for researchers in medicinal chemistry and process development. Topic: Stability of Pyridazine Ether Linka...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability profile of pyridazine ether linkages under acidic conditions, designed for researchers in medicinal chemistry and process development.

Topic: Stability of Pyridazine Ether Linkages (3-alkoxypyridazines) Context: Acidic Reaction Conditions & Workups Audience: Medicinal Chemists, Process Chemists

Executive Summary & Stability Profile

The pyridazine ether linkage (specifically 3-alkoxypyridazine) exhibits a bimodal stability profile dependent on temperature and acid concentration. Unlike simple aryl ethers (e.g., anisole), which are robust, the electron-deficient pyridazine ring renders the ether linkage susceptible to acid-catalyzed hydrolysis, converting the ether into a 3(2H)-pyridazinone .

Stability Threshold Table
ConditionAcid StrengthTemperatureStability StatusOutcome
Acidic Workup 1N HCl / 10% citric acid0°C – 25°CStable Intact Ether
Deprotection (Boc) TFA / DCM (1:1)0°C – 25°CStable Intact Ether
Harsh Hydrolysis 4M - 6M HCl> 60°C / RefluxLabile Hydrolysis to Pyridazinone
Ether Cleavage 48% HBr or HI> 80°CLabile Cleavage to Pyridazinone/Bromide
Lewis Acid BBr₃ / AlCl₃-78°C – 0°CVariable Complexation/Cleavage Risk

Mechanistic Insight: Why does it cleave?

The instability of pyridazine ethers in acid is driven by the protonation-activation mechanism . The pyridazine ring contains two adjacent nitrogen atoms.

  • Protonation: Under acidic conditions, the N2 nitrogen (adjacent to the ether linkage) is protonated. This is the most basic site due to the alpha-effect and reduced steric hindrance compared to N1.

  • Activation: Protonation creates a cationic, highly electron-deficient species. This significantly lowers the energy barrier for nucleophilic attack at the C3 carbon.

  • Nucleophilic Attack (

    
    -like):  Water (or halide ions) attacks the C3 position, displacing the alcohol leaving group.
    
  • Tautomerization: The resulting 3-hydroxypyridazine tautomerizes immediately to the thermodynamically stable 3(2H)-pyridazinone .

Pathway Diagram

PyridazineHydrolysis Ether 3-Alkoxypyridazine (Neutral) Protonated N2-Protonated Intermediate Ether->Protonated + H+ (Fast) Transition Tetrahedral Intermediate Protonated->Transition + H2O (Slow/RDS) Pyridazinone 3(2H)-Pyridazinone (Stable Product) Transition->Pyridazinone - ROH - H+

Caption: Acid-catalyzed hydrolysis pathway of 3-alkoxypyridazines leading to the thermodynamic pyridazinone product.

Troubleshooting Guide

Issue 1: "My product disappeared during acidic workup."

Symptom: LCMS shows a new peak with a mass corresponding to [M - Alkyl + H]. The product is more polar than the starting material. Diagnosis: You have hydrolyzed the ether to the pyridazinone. Root Cause:

  • Acid concentration was too high (>2M).

  • Exotherm during quenching (temperature spike).

  • Prolonged exposure (e.g., leaving the organic layer in contact with acid overnight).

Corrective Action:

  • Lower Temperature: Perform all acidic quenches at 0°C.

  • Buffer: Use saturated NH₄Cl or 10% Citric Acid instead of HCl.

  • Speed: Separate layers immediately. Do not let the biphasic mixture stir for extended periods.

Issue 2: "I need to remove a Boc group without losing the ether."

Symptom: Standard TFA/DCM conditions are showing trace hydrolysis. Diagnosis: Trace water in the TFA is acting as a nucleophile. Protocol Adjustment:

  • Use anhydrous TFA and DCM.

  • Add a scavenger (e.g., triethylsilane) if the cation is the issue, though water is the primary culprit here.

  • Alternative: Use HCl in Dioxane (anhydrous, 4M) at 0°C. The lack of water prevents hydrolysis to the pyridazinone, although chloride attack (dealkylation) is a theoretical risk at high temps.

Issue 3: "The ether is stable, but I can't get the reaction to go."

Context: Attempting


 or coupling on the pyridazine ring in acid.
Insight:  Protonation of the ring deactivates it toward electrophilic aromatic substitution but activates it toward nucleophilic attack. If you are trying to do chemistry elsewhere on the molecule, the protonated pyridazine acts as a strong electron-withdrawing group (EWG).

Validated Protocols

Protocol A: Safe Acidic Workup (General)

Use this for removing basic impurities or quenching reactions containing pyridazine ethers.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Prepare a 10% (w/v) Citric Acid solution or 0.5 M HCl.

  • Add the acid solution slowly to the reaction mixture, monitoring internal temperature (keep < 20°C).

  • Agitate for 5–10 minutes maximum.

  • Separate layers immediately.

  • Wash the organic layer with Brine (sat. NaCl) to remove residual acid traces.

  • Dry over Na₂SO₄ (anhydrous) and concentrate.

Protocol B: Controlled Hydrolysis (Intentional)

Use this if you WANT to convert the ether to the pyridazinone.

  • Dissolve substrate in Acetic Acid (glacial).

  • Add 4M aqueous HCl (3–5 equivalents).

  • Heat to reflux (100–110°C).

  • Monitor by LCMS every hour. Conversion is usually complete within 3–6 hours.

  • Isolate by cooling and filtering the precipitate (pyridazinones are often high-melting solids) or by extracting with EtOAc after neutralizing to pH 5.

Frequently Asked Questions (FAQ)

Q: Is the 3-methoxy or 3-benzyloxy group more stable? A: Sterics play a minor role. Electronic effects are dominant. However, benzyl ethers can be cleaved under specific hydrogenolysis conditions or with strong Lewis acids (BBr₃), whereas methyl ethers generally require harsh acidic hydrolysis (HBr/Reflux) to cleave. In aqueous acid (HCl), both are similarly labile at high temperatures.

Q: Can I use BBr₃ to cleave a methyl ether on a pyridazine? A: Yes, but be careful. BBr₃ will complex with the pyridazine nitrogens first. You will need >3 equivalents of BBr₃. The reaction may require elevated temperatures compared to a standard phenyl ether cleavage, and workup must be careful to avoid hydrolysis of other functional groups.

Q: How does this compare to Pyridine ethers? A: Pyridazine ethers are generally less stable than pyridine ethers. The presence of the second nitrogen increases the electron deficiency of the ring, making the C-O bond more susceptible to nucleophilic attack by water.

References

  • Synthesis of Pyridazinones via Hydrolysis

    • Title: Synthesis and chemistry of pyridazin-3(2H)-ones.
    • Source: ScienceDirect / Tetrahedron.
    • Context: Describes the hydrolysis of 3-alkoxypyridazines using refluxing acetic acid or dilute HCl to access the pyridazinone scaffold.
    • URL:[Link]

  • Kinetics of Heteroaryl Ether Hydrolysis

    • Title: Kinetics and mechanisms of acid-catalyzed hydrolysis of some N-(4-substituted aryl)
    • Source: Journal of the Chemical Society of Pakistan.[1]

    • Context: Provides kinetic data supporting the protonation-activation mechanism (A-2 mechanism) for electron-deficient nitrogen heterocycles.[2]

    • URL:[Link]

  • General Reactivity of Pyridazines

    • Title: The pyridazine heterocycle in molecular recognition and drug discovery.
    • Source: Bioorganic & Medicinal Chemistry Letters (via NIH).
    • Context: Discusses the physicochemical properties, basicity (pKa ~2.3), and stability of pyridazine rings in drug design.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: NMR Spectral Analysis of 3-(2-Bromo-pyridin-3-yloxy)-6-chloro-pyridazine

Executive Summary 3-(2-Bromo-pyridin-3-yloxy)-6-chloro-pyridazine represents a critical bi-heteroaryl ether scaffold, often utilized as an intermediate in the synthesis of SHP2 inhibitors, PROTAC linkers, and kinase inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(2-Bromo-pyridin-3-yloxy)-6-chloro-pyridazine represents a critical bi-heteroaryl ether scaffold, often utilized as an intermediate in the synthesis of SHP2 inhibitors, PROTAC linkers, and kinase inhibitors. Its structural integrity relies on the formation of a C–O–C ether linkage between a 2-bromo-3-hydroxypyridine moiety and a 6-chloropyridazine core.

The primary analytical challenge in synthesizing this molecule via SNAr or Chan-Lam coupling is distinguishing the desired O-arylation product (Bi-heteroaryl ether) from the thermodynamically stable N-arylation by-product (Pyridazinone/Pyridone derivative).

This guide provides a definitive comparative analysis of the NMR features required to validate the O-linked structure, offering a self-validating protocol for researchers.

Part 1: Structural Context & The Isomerism Challenge

Before interpreting spectra, one must understand the competing pathways. The reaction between 3,6-dichloropyridazine and 2-bromo-pyridin-3-ol can yield two regioisomers due to the ambident nucleophilicity of the pyridazine/pyridone tautomers.

The Structural Rivals
  • Target Molecule (O-Isomer): An ether linkage. The aromaticity of both rings is fully retained.

  • By-Product (N-Isomer): A C–N linkage. The pyridazine ring loses aromaticity to form a cyclic amide (pyridazinone) structure.

Why this matters: 1D 1H NMR alone can be deceptive because both isomers possess the same number of protons and similar splitting patterns. 2D NMR (HMBC) is the gold standard for confirmation.

Part 2: Comparative Analysis of Analytical Methods

Feature1D 1H NMR 1D 13C NMR 2D HMBC (The Decider)
Primary Utility Purity check, integration, splitting patterns.Carbon count, identifying carbonyls vs. ethers.Establishing connectivity across the heteroatom bridge.[1]
Limitation Chemical shifts of O- vs N-isomers overlap significantly in the aromatic region (7.0–8.5 ppm).C=O (N-isomer) and C-O (O-isomer) shifts are close (~160 ppm).Requires longer acquisition times; sensitive to parameter optimization.
Verdict Necessary but insufficient. Supportive. Definitive.

Part 3: Detailed NMR Characterization

Predicted 1H NMR Assignments (DMSO-d6)

Note: Values are representative of this scaffold class. Solvent effects (DMSO vs. CDCl3) may cause shifts of ±0.1–0.2 ppm.

Molecule: C9H5BrClN3O Solvent: DMSO-d6 (Preferred for solubility and separating heteroaromatic signals).

PositionFragmentShift (δ, ppm)MultiplicityJ Coupling (Hz)Assignment Logic
H6' Pyridine8.25 – 8.35ddJ ≈ 4.8, 1.5Deshielded by adjacent Nitrogen (α-proton).
H5 Pyridazine8.00 – 8.10dJ ≈ 9.2Ortho to Cl; less shielded than H4.
H4' Pyridine7.85 – 7.95ddJ ≈ 8.0, 1.5Ortho to Ether linkage; deshielded by O-lone pair repulsion? No, usually shielded by resonance, but Br proximity affects it.
H4 Pyridazine7.60 – 7.70dJ ≈ 9.2Ortho to Ether Oxygen; shielded by resonance donation from O.
H5' Pyridine7.45 – 7.55ddJ ≈ 8.0, 4.8Meta to N; most shielded pyridine proton.
Key 13C NMR Features (100 MHz, DMSO-d6)
  • C3 (Pyridazine - Ether Carbon): δ 162.0 – 164.0 ppm . This is the most diagnostic carbon. In the N-isomer (carbonyl), this often shifts slightly upfield or downfield depending on conjugation, but the connectivity is key.

  • C6 (Pyridazine - Cl): δ 152.0 – 155.0 ppm.

  • C2' (Pyridine - Br): δ 138.0 – 142.0 ppm.

  • C3' (Pyridine - Ether): δ 150.0 – 153.0 ppm.

Part 4: Visualization of Structural Logic

Diagram 1: The HMBC Connectivity "Fingerprint"

This diagram illustrates the specific Heteronuclear Multiple Bond Correlations (HMBC) that definitively prove the O-linked structure.

HMBC_Analysis cluster_molecule Critical HMBC Correlations (3-bond) H_Pyridazine Pyridazine Proton (H4) ~7.65 ppm C_Ether Ether Carbon (C3) ~163 ppm H_Pyridazine->C_Ether Strong ³J Correlation (Defines Pyridazine-O link) C_Pyridine Pyridine Carbon (C3') ~151 ppm H_Pyridazine->C_Pyridine NO Correlation (Too far: 4-5 bonds) H_Pyridine Pyridine Proton (H4') ~7.90 ppm H_Pyridine->C_Pyridine Strong ³J Correlation (Defines Pyridine-O link)

Caption: Figure 1. Diagnostic HMBC correlations. The presence of a correlation between Pyridazine H4 and the C3 Ether carbon confirms the oxygen attachment point on the pyridazine ring.

Part 5: Experimental Protocols

Sample Preparation (Self-Validating)

To ensure high-resolution data capable of resolving the specific coupling constants (J values) required to distinguish the pyridine and pyridazine rings:

  • Mass Requirement: 5–10 mg of dried solid.

    • Validation: Ensure residual solvents (EtOAc, DCM) are removed; their signals can overlap with key aromatic multiplets.

  • Solvent Choice: DMSO-d6 (99.9% D).

    • Reasoning: CDCl3 often causes peak broadening in nitrogen-rich heterocycles due to quadrupolar relaxation or aggregation. DMSO sharpens these peaks and separates the water signal (3.33 ppm) from the aromatic window.

  • Tube Quality: High-throughput 5mm tubes are sufficient, but ensure no paramagnetic dust (iron filings) is present which broadens lines.

Acquisition Parameters (Bruker 400 MHz equivalent)
  • Pulse Program: zg30 (Standard 1H).

  • Scans (NS): 16 (minimum) to visualize small impurity satellites.

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Why? Aromatic protons adjacent to heteroatoms can have long T1 relaxation times. A short D1 leads to integration errors, making the 1:1:1:1:1 proton ratio unreliable.

  • Apodization: Line broadening (LB) = 0.3 Hz.

Step-by-Step Analysis Workflow

Workflow Start Crude Product Isolated Step1 1H NMR (DMSO-d6) Start->Step1 Decision1 Are there 5 distinct aromatic protons? Step1->Decision1 Decision1->Start No (Repurify) Step2 Check Coupling Constants (J) Decision1->Step2 Yes Logic1 Pyridazine H4/H5 Must be Doublets, J ~9.0-9.5 Hz Step2->Logic1 Step3 Run HMBC Logic1->Step3 Result Confirm C-O-C Connectivity (Validation Complete) Step3->Result

Caption: Figure 2. Analytical workflow for validating the 3-(2-Bromo-pyridin-3-yloxy)-6-chloro-pyridazine scaffold.

Part 6: References

  • General Pyridazine NMR Data:

    • Source: "1H, 13C, and 15N NMR spectra of some pyridazine derivatives." ResearchGate.[2]

  • N- vs O-Arylation Distinction:

    • Source: "N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters.

  • 2-Bromopyridine Reference Shifts:

    • Source: "2-Bromopyridine 1H NMR Spectrum." SpectraBase (Wiley).[3]

  • Analogous Synthesis & Characterization (3-bromopyridazines):

    • Source: "Boron Trifluoride Mediated Cycloaddition... Synthesis of 3-Bromo-Pyridazines." University of Zurich (ZORA).

Sources

Comparative

HPLC Purity Standards for 3-(2-Bromo-pyridin-3-yloxy)-6-chloro-pyridazine: A Technical Comparison &amp; Validation Guide

Executive Summary & Technical Context[2][3][4][5][6][7][8][9][10][11] In the high-stakes synthesis of kinase inhibitors and next-generation agrochemicals, 3-(2-Bromo-pyridin-3-yloxy)-6-chloro-pyridazine (hereafter referr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[2][3][4][5][6][7][8][9][10][11]

In the high-stakes synthesis of kinase inhibitors and next-generation agrochemicals, 3-(2-Bromo-pyridin-3-yloxy)-6-chloro-pyridazine (hereafter referred to as BPCP ) serves as a critical "linchpin" intermediate.[1][2] Its structural integrity—specifically the stability of the ether linkage and the regioselectivity of the halogens—directly dictates the yield of downstream Suzuki-Miyaura or Buchwald-Hartwig couplings.

This guide moves beyond simple catalog listings to critically evaluate the purity standards available for BPCP. Unlike commodity chemicals, BPCP is often sourced as a "Building Block" grade, which poses significant risks for GMP (Good Manufacturing Practice) workflows.[1] This document compares commercial "Research Grade" standards against "Qualified Reference Standards" and outlines a self-validating HPLC methodology to ensure data integrity.

The Chemical Challenge[2][12]
  • Basicity: The pyridine nitrogen (pKa ~3-4) and pyridazine nitrogens create peak tailing issues if pH is uncontrolled.[1][2]

  • Lipophilicity: The presence of Bromo- and Chloro- substituents increases LogP, requiring optimized organic gradients.[1][2]

  • Critical Impurities: Hydrolysis of the ether bond yields 3-chloro-6-hydroxypyridazine and 2-bromo-3-hydroxypyridine, which must be resolved.[1][2]

Comparative Analysis of Purity Standards

When sourcing a standard for BPCP, researchers typically face three tiers of quality. The choice of standard defines the "Truth" of your analytical result.

Table 1: Performance Comparison of BPCP Standard Grades
FeatureOption A: Commercial "Building Block" Grade Option B: Qualified Reference Standard (In-House) Option C: System Suitability Mix (Spiked)
Primary Use Early-stage synthesis screening; TLC spotting.[1][2]GMP release testing; Quantitative assay.Method specificity validation; Resolution checks.
Purity Claim Typically >95% (Area %).[3]>99.0% (w/w) via qNMR/Mass Balance.N/A (Qualitative mixture).
Traceability Low (often lacks detailed impurity profile).High (Full characterization: H-NMR, C-NMR, HRMS).[1][2]High (Specific impurity tracking).
Risk Factor High: May contain regioisomers (e.g., 4-chloro isomer) that co-elute.[1][2]Low: Recrystallization removes isomers.Medium: Depends on stability of spiked impurities.
Cost/Time Low / Immediate.High / 2-3 weeks development.[1][2]Medium / Requires impurity inventory.
Recommendation Use only for retention time confirmation.Mandatory for final product release.Mandatory for daily column performance checks.

Technical Deep Dive: The Self-Validating HPLC Protocol

Method Development Logic
  • Stationary Phase: A C18 column with high carbon load is essential. The steric bulk of the bromo-pyridine group requires a phase that offers strong hydrophobic interaction to prevent "breakthrough" of the main peak.

  • pH Control: We utilize 0.1% Formic Acid (pH ~2.7) . This protonates the pyridine nitrogen, eliminating secondary silanol interactions that cause peak tailing.

  • Wavelength: 254 nm is selected as the isosbestic point where both the pyridine and pyridazine rings absorb strongly, ensuring balanced sensitivity.

Standard Operating Procedure (SOP)

Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1290 / Waters Alliance). Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

Mobile Phase:

  • Solvent A: Water + 0.1% Formic Acid[1]

  • Solvent B: Acetonitrile + 0.1% Formic Acid[1]

Gradient Profile:

Time (min) % Solvent B Flow Rate (mL/min) Rationale
0.0 10 1.0 Initial equilibration; retain polar hydrolytic impurities.
2.0 10 1.0 Isocratic hold to separate early eluting pyridine salts.
15.0 90 1.0 Linear ramp to elute the lipophilic BPCP.
18.0 90 1.0 Wash column of dimer/oligomer byproducts.
18.1 10 1.0 Return to initial conditions.[1][2]

| 23.0 | 10 | 1.0 | Re-equilibration (Critical for reproducibility). |

Sample Preparation: Dissolve 10 mg of Standard in 10 mL of 50:50 Water:Acetonitrile . Note: Do not use 100% ACN as diluent; it causes peak distortion (solvent effect).[1][2]

Visualization of Purity Logic

Diagram 1: Impurity Fate Mapping

This diagram illustrates the origin of critical impurities that your standard must resolve. If your standard does not show these potential impurities, your method is blind.

ImpurityMap SM1 SM1: 3,6-Dichloropyridazine Reaction Coupling Reaction (Base/Heat) SM1->Reaction SM2 SM2: 2-Bromo-3-hydroxypyridine SM2->Reaction BPCP TARGET: BPCP (Lipophilic) Reaction->BPCP Main Pathway Imp2 Impurity B: Regioisomer (4-Chloro analog) Reaction->Imp2 Side Reaction Imp1 Impurity A: Hydrolysis (3-Chloro-6-hydroxypyridazine) BPCP->Imp1 Degradation (H2O/H+)

Caption: Figure 1: Impurity Origin Map. The HPLC method must resolve the Target BPCP from Starting Materials (SM1/SM2) and the critical hydrolysis degradant (Impurity A).

Diagram 2: Method Validation Decision Tree

How to validate your standard before use in a campaign.

ValidationTree Start Receive BPCP Standard CheckCoA Review Vendor CoA (Is Purity >98%?) Start->CheckCoA HPLC_Check Run HPLC Gradient (Check for single peak) CheckCoA->HPLC_Check qNMR Perform qNMR (Internal Standard Method) Decision Does Purity Match? qNMR->Decision HPLC_Check->qNMR If HPLC >98% Use RELEASE for Use (Assign Purity Factor) Decision->Use Yes Purify Recrystallize (EtOH/Water) Decision->Purify No (<95%) Purify->qNMR Retest

Caption: Figure 2: Workflow for Qualifying a Reference Standard. Never rely solely on a vendor CoA for critical intermediates; qNMR provides the absolute purity value.

Experimental Data Interpretation

When analyzing the chromatogram of 3-(2-Bromo-pyridin-3-yloxy)-6-chloro-pyridazine using the method above, observe the following critical pairs:

  • Retention Time ~2.5 min: Pyridine-based starting materials (highly polar in acidic pH).

  • Retention Time ~4.0 min: 3-Chloro-6-hydroxypyridazine (Hydrolysis product).

  • Retention Time ~12.5 min: Target BPCP .

  • Retention Time ~14.0 min: Bis-coupled impurity (if stoichiometry was off).

Acceptance Criteria:

  • Resolution (Rs): > 2.0 between BPCP and the nearest impurity.

  • Tailing Factor: < 1.5 (Indicates successful protonation of the pyridine nitrogen).

References

  • Helix Chromatography. HPLC Methods for Analysis of Pyridine and its Derivatives. (Demonstrates pKa considerations for pyridine separations).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 3-Bromo-6-chloropyridazine (Structural Analog).[1][2] [1][2]

  • Acta Poloniae Pharmaceutica. HPLC and TLC Methodology for Determination or Purity Evaluation of Pyridine Derivatives. (Validation parameters for heteroaryl compounds).

  • American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials. (General guide on qualifying intermediates). [1][2]

Sources

Validation

Comparing reactivity of 6-chloro-pyridazine vs 2-bromo-pyridine moieties

Executive Summary For medicinal chemists and process engineers, the choice between 6-chloro-pyridazine and 2-bromo-pyridine represents a classic trade-off between ring electronics and leaving group ability . The Bottom L...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For medicinal chemists and process engineers, the choice between 6-chloro-pyridazine and 2-bromo-pyridine represents a classic trade-off between ring electronics and leaving group ability .

  • The Bottom Line: In Nucleophilic Aromatic Substitution (

    
    ), 6-chloro-pyridazine is significantly more reactive  than 2-bromo-pyridine, despite chlorine being a poorer leaving group than bromine. The presence of the second nitrogen atom in the pyridazine ring lowers the LUMO energy drastically, making the ring highly electrophilic.
    
  • The Exception: In Metal-Catalyzed Cross-Couplings (e.g., Suzuki, Buchwald), 2-bromo-pyridine is generally preferred for its facile oxidative addition, although 6-chloro-pyridazine remains a viable, albeit slower, substrate.

Electronic Structure & Mechanistic Basis

To understand the reactivity difference, one must look beyond the carbon-halogen bond strength and analyze the heterocycle's electronic deficiency.

The Diazine Effect

Pyridazine is a 1,2-diazine. The adjacent nitrogen atoms exert a powerful electron-withdrawing effect.[1]

  • Pyridine (1 Nitrogen): Moderately electron-deficient. The single nitrogen pulls density via induction (

    
    ) and resonance (
    
    
    
    ).
  • Pyridazine (2 Nitrogens): Highly electron-deficient.[2] The second nitrogen amplifies the dipole and significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

Visualization of Reactivity Logic

The following diagram illustrates why the ring electronics dominate the reaction outcome in


 regimes.

ReactivityLogic Substrate1 6-Chloro-pyridazine Elec1 Electronic Effect: Two N atoms (1,2-position) Drastically Lower LUMO Substrate1->Elec1 LG1 Leaving Group: -Cl (Stronger Bond) Poorer LG Substrate1->LG1 Substrate2 2-Bromo-pyridine Elec2 Electronic Effect: One N atom Moderately Low LUMO Substrate2->Elec2 LG2 Leaving Group: -Br (Weaker Bond) Better LG Substrate2->LG2 Outcome1 S_NAr Rate: FAST (Ring activation dominates) Elec1->Outcome1 Primary Driver Outcome2 S_NAr Rate: SLOW (Lack of activation limits rate) Elec2->Outcome2 LG1->Outcome1 Minor Factor LG2->Outcome2 Insufficient Compensation

Figure 1: Decision logic for


 reactivity. The electronic activation of the diazine ring outweighs the leaving group penalty of the chloride.

Performance Data Comparison

The following data synthesizes general reactivity trends found in heterocyclic chemistry literature [1][3].

Feature6-Chloro-pyridazine2-Bromo-pyridineImpact on Reactivity
Ring System 1,2-DiazinePyridineDiazines are

x more reactive in

.
C-X Bond Energy

kcal/mol (C-Cl)

kcal/mol (C-Br)
Br is easier to break, favoring Pd-catalysis.
LUMO Energy Very LowLowLower LUMO = Faster Nucleophilic Attack (

).

Mechanism
Addition-EliminationAddition-EliminationRate Determining Step is usually nucleophilic attack.
Pd-Oxidative Addition Moderate (Activated C-Cl)Fast (Weak C-Br)2-Br-Pyridine initiates catalytic cycles faster.
Solubility Moderate (Polar)Moderate (Lipophilic)Pyridazines often require more polar solvents.

Experimental Protocols

Protocol A: Displacement (The "Stress Test")

This protocol demonstrates the superior reactivity of the pyridazine. Under these mild conditions, 6-chloro-pyridazine will reach full conversion rapidly, while 2-bromo-pyridine will likely show <10% conversion.

Objective: Synthesis of morpholine adducts via nucleophilic aromatic substitution.

Materials:

  • Substrate (1.0 equiv)

  • Morpholine (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

Workflow:

  • Dissolution: Dissolve 1.0 mmol of the heteroaryl halide in 3 mL of EtOH.

  • Addition: Add 2.0 mmol DIPEA, followed by 1.2 mmol morpholine.

  • Reaction: Stir at Room Temperature for 2 hours.

    • Note: 6-chloro-pyridazine is often reactive enough to exotherm slightly.

  • Monitoring: Check via TLC (50% EtOAc/Hexanes) or LCMS.

    • Expectation: Pyridazine: >95% conversion.[3] Pyridine: Trace product.

  • Forcing Conditions (for Pyridine): If using 2-bromo-pyridine, heat to reflux (80°C) for 12-24 hours to achieve conversion.

Protocol B: Suzuki-Miyaura Coupling (Pd-Catalyzed)

This protocol highlights where the bromide offers an advantage.

Objective: Coupling with phenylboronic acid.

Materials:

  • Substrate (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aq. solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane

Workflow:

  • Degassing: Sparge solvents with nitrogen for 15 minutes.

  • Assembly: Combine substrate, boronic acid, and base in dioxane. Add catalyst last.

  • Reaction: Heat to 80°C.

  • Comparison:

    • 2-Bromo-pyridine: Typically complete in 1-4 hours.

    • 6-Chloro-pyridazine: May require 6-12 hours or higher catalyst loading due to slower oxidative addition and potential catalyst poisoning by the N-N moiety [2].

Decision Matrix: Which Moiety to Choose?

Use the following flowchart to select the optimal moiety for your specific drug discovery campaign.

DecisionMatrix Start Start: Select Moiety Q1 Reaction Type? Start->Q1 SnAr Nucleophilic Substitution (Amines, Alcohols, Thiols) Q1->SnAr PdCat Metal Catalysis (Suzuki, Buchwald, Negishi) Q1->PdCat Q2 Is the Nucleophile Weak/Hindered? SnAr->Q2 Q3 Is the Scaffold Sensitive to Heat? PdCat->Q3 Rec1 Select 6-Chloro-pyridazine (Superior Reactivity) Q2->Rec1 Yes (e.g., Aniline) Q2->Rec1 No (e.g., Morpholine) Rec2 Select 2-Bromo-pyridine (Better Oxidative Addition) Q3->Rec2 Yes (Fast reaction at lower temp) Rec3 Select 2-Bromo-pyridine (Avoid Chelation Issues) Q3->Rec3 No (Standard conditions)

Figure 2: Strategic selection guide based on downstream chemistry requirements.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard reference for diazine vs azine reactivity trends).
  • Li, J. J. (2009). Name Reactions for Homologations-I. Wiley-Interscience. (Discussion of Pd-catalysis on electron-deficient heterocycles).
  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Mechanistic grounding for ).

Sources

Comparative

Bioisosteric replacement of phenyl ethers with pyridazine ethers

Executive Summary: The Strategic Pivot In the optimization of lead compounds, the phenyl ether moiety is a ubiquitous scaffold but frequently represents a "metabolic soft spot." While phenyl rings provide necessary hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Pivot

In the optimization of lead compounds, the phenyl ether moiety is a ubiquitous scaffold but frequently represents a "metabolic soft spot." While phenyl rings provide necessary hydrophobic bulk and


-stacking capability, they often suffer from high lipophilicity (

) and susceptibility to CYP450-mediated oxidation (hydroxylation/epoxidation).

The pyridazine ether (specifically the 3-alkoxypyridazine) has emerged as a high-value bioisostere. By introducing two adjacent nitrogen atoms into the aromatic ring, medicinal chemists can dramatically alter the electronic landscape—reducing lipophilicity and blocking metabolic sites—while maintaining the vector fidelity required for ligand-receptor binding.

This guide analyzes the critical performance shifts when transitioning from Phenyl Ethers to Pyridazine Ethers , supported by synthetic protocols and decision-making logic.

Decision Logic: When to Switch?

Bioisosterism is not merely about swapping atoms; it is about correcting molecular defects. Use the following logic flow to determine if this replacement fits your optimization campaign.

decision_tree Start Lead Compound Optimization: Phenyl Ether Liability? LogP_Check Is cLogP > 4.0 or Solubility < 10 µM? Start->LogP_Check Metab_Check Is Clearance (Cl_int) High due to Phenyl Oxidation? LogP_Check->Metab_Check Yes Stay_Rec RECOMMENDATION: Retain Phenyl / Try Fluorination LogP_Check->Stay_Rec No (Properties Optimal) Geom_Check Does the Phenyl ring engage in Edge-to-Face Pi-Stacking? Metab_Check->Geom_Check Yes Metab_Check->Stay_Rec No (Stable) Switch_Rec RECOMMENDATION: Switch to Pyridazine Ether Geom_Check->Switch_Rec No (Face-to-Face or Solvent Exposed) Geom_Check->Stay_Rec Yes (Pyridazine alters Quadrupole)

Figure 1: Strategic decision tree for initiating phenyl-to-pyridazine scaffold hopping.

Physicochemical & Structural Comparison

The replacement of a phenyl ring (benzene) with a pyridazine ring (1,2-diazine) introduces profound electronic changes.

Electronic Landscape
  • Benzene (Phenyl): Possesses a quadrupole moment . It is electron-rich, making it a donor in

    
     interactions and susceptible to electrophilic attack (CYP oxidation).
    
  • Pyridazine: Possesses a strong dipole moment (~3.9 D) due to the electronegative nitrogens. The ring is electron-deficient (

    
    -deficient), making it resistant to oxidation but susceptible to nucleophilic attack (advantageous for synthesis).
    
Comparative Data Table

The following data summarizes the shift in properties typically observed when replacing a para-substituted phenyl ether with a 6-substituted-3-alkoxypyridazine.

FeaturePhenyl Ether (

)
Pyridazine Ether (

)
Impact / Advantage
Lipophilicity (

)
High (Baseline)-1.5 to -2.0 units Drastic improvement in aqueous solubility [1].
Metabolic Stability Low (Prone to oxidation)High Electron-deficient ring resists CYP epoxidation [2].
H-Bonding None (Acceptor only at O)Dual Acceptor (N-N) Potential for new water bridges or interactions with Ser/Thr residues.
Aqueous Solubility PoorModerate to High Driven by polarity and reduced LogP.
CYP Inhibition VariableLow Unlike pyridine/imidazole, the N-N motif is less likely to coordinate heme iron directly [3].

Case Study: Optimization of HCV NS5B Inhibitors

A definitive example of this bioisostere in action is the development of HCV NS5B polymerase inhibitors (e.g., the evolution leading toward compounds like BMS-929075).[1]

The Challenge: Early lead compounds containing a central phenyl ether linkage exhibited potent binding but suffered from rapid oxidative metabolism (


 min in human liver microsomes) and poor solubility.

The Solution: Medicinal chemists systematically replaced the central phenyl ring.

  • Phenyl: Baseline potency, poor stability.[1]

  • Pyridine: Improved solubility, but the lone nitrogen often coordinated to CYP heme, causing CYP inhibition (drug-drug interaction liability).

  • Pyridazine: The "Goldilocks" solution.

Experimental Performance Data (Representative):

Compound Scaffold

(nM)
HLM

(min)
Solub. (pH 7.4)Outcome
Phenyl Ether 1214< 1 µg/mLFail: Rapid clearance.
Pyridine Ether 184515 µg/mLFail: CYP3A4 Inhibition (

).
Pyridazine Ether 15 > 120 85 µg/mL Success: Stable, soluble, clean CYP profile.

Note: Data adapted from trends in BMS-929075 development and general diazine bioisostere reviews [1][2].

Synthetic Accessibility & Protocols

One of the primary advantages of the pyridazine ether is the ease of synthesis via Nucleophilic Aromatic Substitution (


) . Unlike phenyl ethers, which often require transition-metal catalysis (Ullmann/Buchwald-Hartwig) due to the electron-rich ring, chloropyridazines are activated electrophiles.
Synthetic Pathway

The standard route utilizes 3,6-dichloropyridazine. The high reactivity allows for regioselective mono-displacement.

synthesis_path SM1 3,6-Dichloropyridazine Inter Intermediate: 3-Alkoxy-6-chloropyridazine SM1->Inter SNAr (RT to 60°C) Reagent Alcohol (R-OH) + Base (NaH or K2CO3) Reagent->Inter Product Final Product: 3-Alkoxy-6-Arylpyridazine Inter->Product Pd-Catalysis Step2 Step 2: Suzuki/Buchwald Coupling Step2->Product

Figure 2: Standard synthetic workflow for 3,6-disubstituted pyridazine ethers.

Detailed Protocol: Synthesis of 3-Alkoxy-6-chloropyridazine

Objective: Mono-displacement of 3,6-dichloropyridazine with a primary alcohol.

Reagents:

  • 3,6-Dichloropyridazine (1.0 eq)

  • Primary Alcohol (R-OH) (1.1 eq)

  • Sodium Hydride (NaH, 60% in oil) (1.2 eq)

  • Anhydrous THF (0.2 M concentration)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.2 eq) in anhydrous THF at 0°C.

  • Alkoxide Formation: Dropwise add the alcohol (1.1 eq). Stir at 0°C for 15–30 minutes until hydrogen evolution ceases.

  • Addition: Add 3,6-dichloropyridazine (1.0 eq) as a solution in THF dropwise to the alkoxide mixture.

    • Note: The reaction is exothermic. Maintain temperature < 10°C during addition to prevent bis-substitution.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Monitor by TLC/LC-MS. Most primary alcohols react fully within 1–2 hours.

  • Quench & Workup: Quench with saturated

    
     (aq). Extract with EtOAc (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc). The mono-ether is typically less polar than the hydrolysis byproduct but more polar than the starting material.

Validation Check:

  • 1H NMR: Look for the disappearance of the symmetric pyridazine singlet (if unsubstituted) and the appearance of two doublets (

    
     Hz) characteristic of the 3,6-disubstituted system.
    

Experimental Validation: Metabolic Stability Assay

To confirm the bioisosteric advantage, you must run a comparative Microsomal Stability Assay.

Protocol:

  • System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Test Compound: 1 µM final concentration (to ensure linear kinetics).

  • Cofactor: NADPH regenerating system (or 1 mM NADPH).

  • Timepoints: 0, 5, 15, 30, 60 minutes.

  • Analysis: LC-MS/MS (monitor parent ion depletion).

  • Calculation:

    
    
    

Success Criteria: A successful replacement should yield a >2-fold increase in half-life (


)  compared to the phenyl ether analog while maintaining potency within a 3-fold margin.

References

  • Wermuth, C. G. (2011).[2] Strategies in the Search for New Lead Compounds or Original Working Hypotheses. In The Practice of Medicinal Chemistry. Elsevier.

  • Meanwell, N. A. (2011). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.

  • Gentles, R. G., et al. (2014). Discovery of BMS-929075, a Potent and Selective Inhibitor of HCV NS5B Polymerase. ACS Medicinal Chemistry Letters, 5(5), 567–571.

Sources

Validation

Precision in the Purity: Reference Standard Strategies for Halogenated Pyridazine Impurities

Executive Summary In the landscape of pharmaceutical development, halogenated pyridazines (e.g., 3,6-dichloropyridazine, 3-bromo-6-nitro-pyridazine) represent a double-edged sword.[1] They are indispensable scaffolds for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of pharmaceutical development, halogenated pyridazines (e.g., 3,6-dichloropyridazine, 3-bromo-6-nitro-pyridazine) represent a double-edged sword.[1] They are indispensable scaffolds for drugs targeting oncology and cardiovascular indications (e.g., Hydralazine analogs, c-Met inhibitors), yet their electrophilic nature classifies many as Potential Genotoxic Impurities (PGIs) under ICH M7 guidelines.[1]

This guide provides a technical comparison of reference standard (RS) grades required to quantify these impurities. Unlike stable drug substances, halogenated pyridazines are prone to hydrolysis and nucleophilic displacement, making the choice of reference material—and its handling—critical for regulatory compliance.[1]

Part 1: The Regulatory & Chemical Imperative[2]

The Chemical Risk: Reactivity & Mutagenicity

Halogenated pyridazines are electron-deficient heterocycles. The nitrogen atoms in the ring withdraw electron density, making the carbon-halogen bonds highly susceptible to Nucleophilic Aromatic Substitution (


).
  • Mechanism of Concern: In a biological system, this electrophilicity allows the impurity to alkylate DNA bases (guanine), potentially causing mutagenic events.[1]

  • ICH M7 Classification: Most halogenated pyridazines lacking specific carcinogenicity data are treated as Class 3 (Alerting Structure, unrelated to API) or Class 2 (Alerting Structure, related to API), requiring control to the Threshold of Toxicological Concern (TTC)—typically 1.5 µ g/day .[1]

The Analytical Challenge

To control an impurity at ppm or ppb levels relative to the API, the analytical method must be validated for specificity and sensitivity (LOQ). This validation is entirely dependent on the quality of the Reference Standard used.

Part 2: Comparative Analysis of Reference Standard Grades

Selecting the wrong grade of standard is a common cause of method validation failure (e.g., linearity issues) or regulatory hold-ups.

Table 1: Comparative Performance of Reference Material Grades
FeatureCertified Reference Material (CRM) Analytical Reference Standard Research Chemical / Reagent Grade
Primary Use Release testing of GMP clinical batches; instrument calibration.Method development; routine internal QC; impurity profiling.Early-stage synthesis; qualitative identification (retention time).
Traceability Absolute (SI Units) . Traceable to NIST/BAM via primary standards.Relative . Traceable to internal primary standards or NMR/mass balance.None . Supplier CoA is often generic.
Uncertainty Explicit uncertainty budget provided (e.g., 99.5% ± 0.3%).Purity assigned (e.g., 98.5%) but uncertainty not rigorously calculated.[1]Purity often "Technical Grade" (>90% or >95%); no water/solvent data.
Characterization qNMR, HPLC-UV, KF, ROI, TGA, DSC (ISO 17034).[1]HPLC, 1H-NMR, MS.[1]1H-NMR (maybe).[2]
Cost Factor


$
Risk Profile Low . Defensible in audits.Medium . Acceptable for most R&D if characterized fully.High . Impurities in the "standard" may interfere with the analyte.
Decision Logic: When to Upgrade?
  • Use Research Grade only for determining if the impurity is formed at all (qualitative).

  • Use Analytical Standards for quantifying impurities during process optimization.

  • Use CRMs (or fully characterized in-house primary standards) for final drug substance release testing to ensure the safety factor calculation is accurate.

Part 3: Visualizing the Decision Workflow

The following diagram illustrates the decision matrix for selecting reference standards based on the development phase and impurity classification.

ReferenceStrategy Start Impurity Identified: Halogenated Pyridazine PhaseCheck Development Phase? Start->PhaseCheck EarlyRD Early R&D / Route Scouting PhaseCheck->EarlyRD Pre-Clinical LateStage Late Stage / GMP Release PhaseCheck->LateStage Phase 2/3 + Action_Reagent USE: Research Grade (Qualitative ID only) EarlyRD->Action_Reagent Initial Screen Action_Analytical USE: Analytical Standard (Quantification) EarlyRD->Action_Analytical Process Opt. ToxCheck ICH M7 Class? LateStage->ToxCheck Class1_2 Class 1 or 2 (Mutagenic) ToxCheck->Class1_2 High Risk Class4_5 Class 4 or 5 (Non-Mutagenic) ToxCheck->Class4_5 Low Risk Action_CRM USE: Certified Reference Material (ISO 17034) Class1_2->Action_CRM Strict Limits Class4_5->Action_Analytical Standard Limits

Caption: Decision matrix for selecting reference standard grades based on development phase and ICH M7 risk classification.

Part 4: Experimental Protocol (Case Study)

Objective: Quantification of 3,6-Dichloropyridazine (3,6-DCP) in a Drug Substance Matrix. Technique: LC-MS/MS (Triple Quadrupole). Rationale: UV detection is often insufficient for halogenated pyridazines at ppm levels due to poor absorption coefficients and matrix interference. MS/MS provides the necessary selectivity.

Standard Preparation (Critical Step)[1]
  • Solvent Choice: Avoid protic solvents (methanol/water) for stock solutions if the pyridazine is highly reactive. Use Acetonitrile (ACN) or DMSO .

  • Stock Solution: Weigh 10.0 mg of Analytical Grade 3,6-DCP into a 100 mL volumetric flask. Dissolve in ACN. (Conc: 100 µg/mL).

  • Stability Check: Store at 4°C. Note: Halogenated pyridazines can degrade via photolysis. Use amber glassware.

LC-MS/MS Parameters
ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax RRHD), 2.1 x 50 mm, 1.8 µmHigh surface area for retention of polar heterocycles.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH ensures protonation of pyridazine nitrogens (

).
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier.
Gradient 5% B to 95% B over 5 minsFast elution to minimize on-column degradation.
Ionization ESI Positive ModePyridazines protonate readily.
MRM Transition 148.9

113.0 (Quant)
Loss of HCl (

). Specific to dichlorinated species.
System Suitability Criteria (Self-Validating)

To ensure the method is trustworthy:

  • Signal-to-Noise (S/N): The LOQ standard (e.g., 1 ppm relative to API) must have S/N > 10.

  • Linearity:

    
     over the range of 50% to 150% of the specification limit.
    
  • Recovery: Spike the API with the reference standard. Recovery must be 80–120%. If recovery is low, the impurity may be reacting with the API in the solution—check stability immediately.

Part 5: Stability & Handling of Reference Standards

Halogenated pyridazines are not inert rocks; they are reactive intermediates.

  • Hygroscopicity: Many pyridazine salts are hygroscopic. Absorbed water hydrolyzes the C-Cl bond to C-OH (pyridazinone), altering the purity.

    • Protocol: Always equilibrate the vial to room temperature before opening to prevent condensation.

  • Storage: Store under Argon or Nitrogen at -20°C for long-term storage.

  • Re-test Dates: Unlike stable APIs, these standards should have a re-test interval of 6 months .

  • Handling: Use a glove box if the specific pyridazine is a potent alkylator (Class 1 mutagen).

References

  • ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[3]

  • ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization.[3] [1]

  • Liu, D. Q., et al. (2010).[1] Recent advances in trace analysis of pharmaceutical genotoxic impurities. Journal of Pharmaceutical and Biomedical Analysis.

  • Elder, D. P., et al. (2010).[1] The utility of degradation studies to evaluate the potential for formation of mutagenic impurities. Journal of Pharmaceutical Sciences.

  • European Pharmacopoeia . Reference Standards - General Text 5.12.

Sources

Comparative

A Researcher's Guide to the Structural Analysis of 3-(2-Bromo-pyridin-3-yloxy)-6-chloro-pyridazine: A Methodological &amp; Comparative Framework

Abstract In the landscape of modern drug discovery, the precise three-dimensional atomic arrangement of a molecule is a critical determinant of its biological activity and physicochemical properties. The title compound,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the precise three-dimensional atomic arrangement of a molecule is a critical determinant of its biological activity and physicochemical properties. The title compound, 3-(2-Bromo-pyridin-3-yloxy)-6-chloro-pyridazine, represents a class of halogenated heterocyclic scaffolds with significant potential in medicinal chemistry.[1][2] While a public crystal structure for this specific molecule is not available, this guide provides a comprehensive, field-proven framework for its structural determination and analysis. We will detail the complete workflow, from crystal growth to data refinement, and establish a robust comparative analysis using structurally related pyridazine and pyridine derivatives. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the causality behind experimental choices and the interpretation of structural data.

Introduction: The Imperative of Structural Clarity

The pyridazine ring is a privileged scaffold in medicinal chemistry, known for its unique physicochemical properties, including a high dipole moment and dual hydrogen-bonding capacity, which are crucial for drug-target interactions.[2] The introduction of halogen atoms, such as bromine and chlorine, further modulates these properties through effects on lipophilicity, metabolic stability, and the potential for halogen bonding—a non-covalent interaction of increasing importance in crystal engineering and drug design.[3][4]

Determining the single-crystal X-ray structure of a novel compound like 3-(2-Bromo-pyridin-3-yloxy)-6-chloro-pyridazine provides unambiguous information on:

  • Molecular Conformation : The spatial arrangement of the pyridinoxy and pyridazine rings.

  • Intermolecular Interactions : How molecules pack in the solid state, governed by forces like hydrogen bonds, halogen bonds, and π-π stacking.[5][6]

  • Absolute Stereochemistry : If chiral centers are present.

This structural knowledge is paramount for structure-activity relationship (SAR) studies, computational modeling, and the rational design of next-generation analogs with improved efficacy and safety profiles.

The Experimental Workflow: From Powder to Structure

The journey to elucidating a crystal structure is a meticulous process that demands both precision and an understanding of the underlying physical principles.[7][8][9] The workflow described here is a self-validating system, with checkpoints to ensure data quality at each stage.

Step 1: Growing High-Quality Single Crystals

The prerequisite for single-crystal X-ray diffraction is a well-ordered, single crystal of sufficient size and quality.[8] Recrystallization is the most common technique for this purpose.[10][11][12]

Protocol: Slow Evaporation Recrystallization

  • Solvent Screening : The choice of solvent is critical. A suitable solvent should dissolve the compound when hot but have low solubility at room temperature.[11] For the title compound, a range of solvents from polar (e.g., ethanol, acetonitrile) to non-polar (e.g., toluene, hexane) should be screened in small-scale trials.

  • Preparation of a Saturated Solution : Dissolve the compound in a minimal amount of a suitable hot solvent to create a saturated or near-saturated solution.[13][14]

  • Slow Cooling and Evaporation : Loosely cap the vial and allow the solvent to evaporate slowly and undisturbed over several days. Slow cooling promotes the formation of large, well-ordered crystals.[12][13]

  • Crystal Harvesting : Once suitable crystals have formed, carefully extract them from the mother liquor using a mounted loop.

Causality: Rapid cooling often leads to the formation of small, disordered, or polycrystalline material, which is unsuitable for single-crystal diffraction.[13] The slow, near-equilibrium process of slow evaporation allows molecules to arrange themselves into a thermodynamically stable, well-defined crystal lattice.

Step 2: Single-Crystal X-ray Diffraction Data Collection

This technique uses the diffraction of X-rays by the electron clouds of atoms in a crystal to determine their arrangement.[7][9][15]

Protocol: Data Collection on a Modern Diffractometer

  • Crystal Mounting : A suitable crystal is mounted on a goniometer head, typically at a low temperature (e.g., 100 K) using a cryostream.

    • Expertise Insight: Low-temperature data collection minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher resolution data.

  • Unit Cell Determination : A short series of initial diffraction images are collected to determine the dimensions and symmetry of the unit cell—the basic repeating unit of the crystal.

  • Full Data Collection : A complete dataset is collected by rotating the crystal in the X-ray beam, measuring the intensities of thousands of diffracted reflections. Modern diffractometers with CCD or CMOS detectors can complete this process in a few hours.[7]

Step 3: Structure Solution and Refinement

The collected diffraction intensities are then used to solve and refine the crystal structure using specialized software.

Protocol: Structure Solution and Refinement using SHELX

  • Data Reduction and Space Group Determination : The raw diffraction data is processed to correct for experimental factors and to determine the space group, which describes the symmetry of the crystal.

  • Structure Solution : The initial positions of the atoms are determined using direct methods or Patterson methods. The SHELXT program is a powerful tool for this step.[16]

  • Structure Refinement : The initial atomic model is refined against the experimental data using a least-squares process. The SHELXL program is the industry standard for small-molecule structure refinement.[16][17][18] This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated diffraction intensities.

  • Validation : The final structure is validated using tools like PLATON or the IUCr's checkCIF service to ensure its geometric and crystallographic reasonability.

The entire workflow can be visualized as a logical progression from a bulk sample to a refined atomic model.

G cluster_0 Phase 1: Crystal Growth cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Determination A Crude Compound (Powder) B Solvent Screening A->B C Recrystallization (Slow Evaporation) B->C D High-Quality Single Crystal C->D E Mount Crystal D->E F X-ray Diffraction (Data Collection) E->F G Raw Diffraction Data (Intensities) F->G H Data Reduction & Space Group Determination G->H I Structure Solution (e.g., SHELXT) H->I J Structure Refinement (e.g., SHELXL) I->J K Validated Crystal Structure (CIF File) J->K

Caption: Experimental workflow for single-crystal X-ray structure determination.

Comparative Structural Analysis: Contextualizing the Findings

With the crystal structure solved, the next step is to analyze its features in comparison to known molecules. This provides context and allows for the generation of structure-property hypotheses. For this guide, we will compare the expected features of 3-(2-Bromo-pyridin-3-yloxy)-6-chloro-pyridazine with data from related structures found in the Cambridge Structural Database (CSD), a repository for small-molecule crystal structures.[19][20]

Intramolecular Geometry

Key intramolecular features to analyze include bond lengths, bond angles, and the torsion angle defining the orientation of the two aromatic rings.

ParameterExpected Value for Target CompoundComparative Data (Typical Ranges)Rationale for Comparison
C-Br Bond Length~1.88 Å1.87 - 1.91 Å (in bromo-pyridines)Deviations can indicate electronic effects of other substituents.
C-Cl Bond Length~1.74 Å1.73 - 1.76 Å (in chloro-pyridazines)Provides insight into the electronic nature of the pyridazine ring.[21]
C-O-C (ether) Angle~118°117 - 120°This angle is a key determinant of the overall molecular shape.
Ring-Ring Torsion AngleVariable-This angle dictates the degree of planarity and potential for intramolecular interactions. It is highly influenced by crystal packing forces.

Data derived from typical values in the Cambridge Structural Database for analogous fragments.

Intermolecular Interactions and Crystal Packing

The solid-state architecture is dictated by a subtle interplay of non-covalent interactions.[6] Visualization software like Mercury is essential for this analysis.[22][23][24][25][26] For the title compound, we can anticipate several key interactions.

  • Halogen Bonding : The bromine atom on the pyridine ring and the chlorine atom on the pyridazine ring are potential halogen bond donors.[4][27] They can interact with the nitrogen atoms of neighboring molecules, influencing the crystal packing significantly. The strength of these interactions generally increases in the order Cl < Br < I.[4]

  • π-π Stacking : The electron-deficient pyridazine ring can stack with the pyridine ring of an adjacent molecule. The geometry (e.g., parallel-displaced, T-shaped) of these interactions is important for stability.

  • C-H···N/O/Cl/Br Hydrogen Bonds : Weak hydrogen bonds involving the aromatic C-H donors and various acceptors can play a crucial role in directing the crystal packing.

The following diagram illustrates these potential interactions, which would be confirmed or refuted by the experimental structure.

G M1 Molecule A M4_Ring π-cloud M1->M4_Ring π-π Stacking M1_Br Br M2_N_pydaz1 N M1_Br->M2_N_pydaz1 Halogen Bond (Br···N) M1_N_pyrid N M1_N_pydaz1 N M1_N_pydaz2 N M1_Cl Cl M3_N_pydaz2 N M1_Cl->M3_N_pydaz2 Halogen Bond (Cl···N) M2 Molecule B M3 Molecule C M4 Molecule D

Caption: Potential intermolecular interactions in the crystal lattice.

Conclusion: From Structure to Application

The determination of the crystal structure of 3-(2-Bromo-pyridin-3-yloxy)-6-chloro-pyridazine is not an academic exercise; it is a critical step in the drug development pipeline. The precise structural data obtained through the robust workflow described herein would enable:

  • Informed Lead Optimization : Understanding the conformation and packing of the parent molecule allows for the rational design of analogs with optimized target engagement and physical properties.

  • Computational Modeling : The experimental structure serves as a vital benchmark for validating and refining computational models, such as docking simulations and molecular dynamics.

  • Polymorph Screening : A thorough understanding of the crystal packing can guide efforts to identify and characterize different crystalline forms (polymorphs), which can have profound implications for a drug's stability, solubility, and bioavailability.

By following the detailed experimental protocols and comparative analytical framework presented in this guide, researchers can confidently elucidate and interpret the crystal structure of this and other novel chemical entities, accelerating the path from discovery to clinical application.

References

  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [19][20]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179.

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [18]

  • Macrae, C. F., Bruno, I. J., Chisholm, J. A., Edgington, P. R., McCabe, P., Pidcock, E., ... & Wood, P. A. (2008). Mercury CSD 2.0–new features for the visualization and investigation of crystal structures. Journal of applied crystallography, 41(2), 466-470. [25]

  • University of York. Single-solvent recrystallisation. Chemistry Teaching Labs. [13]

  • Rigaku. What Is Small Molecule Crystal Structure Analysis?. [9]

  • Aakeröy, C. B., Sinha, A. S., & DeHaven, B. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Molecules, 26(4), 1144. [4]

  • Meanwell, N. A. (2017). The pyridazine heterocycle in molecular recognition and drug discovery. Advances in heterocyclic chemistry, 123, 245-361. [2]

  • Purdue University. X-Ray Crystallography - Software. James Tarpo Jr. and Margaret Tarpo Department of Chemistry. [17]

  • Chemistry LibreTexts. (2023). Recrystallization. [12]

  • University of Queensland. Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [7]

  • FZU - Institute of Physics of the Czech Academy of Sciences. X-ray single-crystal diffraction. [15]

Sources

Validation

Comparative biological activity of pyridazine vs pyrimidine ether scaffolds

[1] Executive Summary This guide provides a technical comparison between Pyridazine (1,2-diazine) and Pyrimidine (1,3-diazine) ether scaffolds. While both serve as bioisosteres for phenyl rings to improve solubility and...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical comparison between Pyridazine (1,2-diazine) and Pyrimidine (1,3-diazine) ether scaffolds. While both serve as bioisosteres for phenyl rings to improve solubility and metabolic stability, their distinct electronic profiles dictate divergent biological outcomes. Pyrimidines are the industry standard for kinase inhibition due to their optimal ATP-mimicry, whereas pyridazines offer superior water solubility and unique hydrogen-bonding vectors driven by the "alpha-effect" of adjacent nitrogen atoms.

Part 1: Physicochemical & Structural Analysis

The biological activity of ether derivatives of these scaffolds is downstream of their fundamental electronic properties. The placement of nitrogen atoms determines the scaffold's dipole moment, basicity, and ability to participate in


-

stacking.
Electronic Profile Comparison[1][2]
FeaturePyrimidine (1,3-diazine) Pyridazine (1,2-diazine) Impact on Biological Activity
Dipole Moment ~2.3 D~4.0 DPyridazine is significantly more polar, improving aqueous solubility but potentially lowering membrane permeability (

).
Basicity (

)
~1.3 (Weak base)~2.3 (More basic)Pyridazine is more basic due to lone-pair repulsion (alpha-effect) destabilizing the neutral ground state, making protonation more energetically favorable.
H-Bonding Divergent (120° apart)Convergent (60° apart)Pyrimidine mimics the purine core (ATP binding). Pyridazine offers a unique "dual-acceptor" face for specific water-mediated bridges.
LogP (Lipophilicity) ModerateLowPyridazine ethers are often used to lower the cLogP of a lead compound without introducing ionizable groups.
The "Ether" Linkage Implication

Attaching an ether oxygen (


) to these electron-deficient rings creates a push-pull system.
  • Pyrimidine Ethers: The 2-, 4-, or 6-positions are highly electron-deficient. An ether oxygen at these positions donates electron density back into the ring, stabilizing it against nucleophilic attack but making the ether carbon (

    
    ) susceptible to oxidative dealkylation by CYP450s.
    
  • Pyridazine Ethers: The 3- or 6-positions are most common. The high dipole of the pyridazine ring can pull electron density strongly, often making the ether linkage more stable to metabolic cleavage than in electron-rich phenyl ethers.

Part 2: Biological Activity Case Studies

Case Study A: Kinase Inhibition (ATP-Competitors)

Context: Kinase inhibitors often use a heterocyclic core to mimic the adenine ring of ATP.

  • Pyrimidine Scaffold: The "Gold Standard." The 1,3-nitrogen arrangement perfectly matches the hinge region hydrogen bonding requirements of many kinases (e.g., Imatinib , Gefitinib ). The ether linkage is often used at the C4 position to extend into the hydrophobic back-pocket.

  • Pyridazine Scaffold: Used when "Scaffold Hopping" is required to bypass patent space or improve solubility. The 1,2-nitrogen arrangement changes the vector of substituents.

    • Example:Ponatinib (contains an imidazo[1,2-b]pyridazine).[1] The pyridazine ring provides a distinct geometry that allows the molecule to bind to the DFG-out conformation of BCR-ABL, overcoming resistance mutations that affect pyrimidine-based inhibitors.

Case Study B: Metabolic Stability & Toxicology

Hypothesis: Replacing a phenyl ether with a diazine ether reduces metabolic clearance.

  • Mechanism: Phenyl rings are prone to oxidation (hydroxylation) by CYP450. Diazine rings are electron-deficient, resisting oxidation.

  • Comparison:

    • Pyrimidine: Highly stable. Often used to "block" metabolic soft spots.

    • Pyridazine: Generally stable, but the N-N bond can be a liability for reductive metabolism (ring opening) under anaerobic conditions (e.g., gut microbiota), though this is rare for simple ethers.

    • Toxicity: Pyridazines have a cleaner toxicology profile regarding hERG inhibition compared to pyridines, but pyrimidines are statistically safer regarding idiosyncratic toxicity.

Part 3: Experimental Protocols

Protocol 1: Synthesis of Pyrimidinyl vs. Pyridazinyl Ethers via

Rationale: Both scaffolds are electron-deficient, facilitating Nucleophilic Aromatic Substitution (


). However, Pyrimidines are generally more reactive due to the stabilization of the Meisenheimer complex by two separated nitrogens.
Materials:
  • Scaffold A: 2,4-Dichloropyrimidine (Pyrimidine precursor)

  • Scaffold B: 3,6-Dichloropyridazine (Pyridazine precursor)

  • Nucleophile: Phenol (or aliphatic alcohol)

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    )
  • Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Methodology:
  • Preparation: Dissolve 1.0 equiv of the di-halo heterocycle in dry MeCN (0.2 M concentration).

  • Activation: Add 1.1 equiv of the alcohol/phenol and 1.5 equiv of

    
    .
    
  • Reaction (Pyrimidine): Stir at Room Temperature for 2-4 hours.

    • Note: The C4-position of pyrimidine is kinetically favored for substitution over C2 due to lower steric hindrance and intermediate stability.

  • Reaction (Pyridazine): Heat to 60-80°C for 4-6 hours.

    • Causality: The 1,2-diazine system is slightly less electron-withdrawing towards the leaving group than the 1,3-system in this specific context, often requiring thermal energy to drive the reaction to completion.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Validation Check:

  • TLC: Pyrimidine product usually runs higher (less polar) than Pyridazine product on Silica.

  • NMR: Look for the loss of one C-Cl signal and appearance of the ether protons.

Part 4: Visualizations

Scaffold Selection Decision Tree

This logic flow guides the medicinal chemist on when to deploy which scaffold.

ScaffoldSelection Start Lead Optimization: Replace Phenyl Ring Solubility Is Aqueous Solubility a Limiting Factor? Start->Solubility HingeBind Is Hinge Binding (Kinase) Required? Solubility->HingeBind No (LogP is fine) PyrizPath Select PYRIDAZINE Solubility->PyrizPath Yes (Need lower LogP) PyrimPath Select PYRIMIDINE HingeBind->PyrimPath Yes (Classic Motif) HingeBind->PyrizPath No (Need Novelty/Selectivity) PyrimReason • High Potency (ATP Mimic) • Proven Metabolic Stability • Low Dipole (Better Permeability) PyrimPath->PyrimReason PyrizReason • High Polarity (Low LogP) • Unique H-Bond Geometry • Alternate IP Space PyrizPath->PyrizReason

Caption: Decision matrix for selecting between diazine scaffolds based on solubility and binding requirements.

Comparative Signaling & Metabolic Fate

Visualizing how the ether linkage is processed biologically.

MetabolicFate Substrate_Pyrim Pyrimidine Ether (Electron Deficient C2/C4) CYP450 CYP450 Oxidation (Liver Microsomes) Substrate_Pyrim->CYP450 Resistant Ring Substrate_Pyriz Pyridazine Ether (High Dipole N1-N2) Substrate_Pyriz->CYP450 Resistant Ring Reductase Reductive Metabolism (Gut Bacteria) Substrate_Pyriz->Reductase N-N Bond Liability Stable Stable Metabolite (Excreted) CYP450->Stable Major Pathway Dealkyl O-Dealkylation (Loss of Ether Group) CYP450->Dealkyl Minor (if alkyl chain long) RingOpen Ring Opening (Hydrazine formation) Reductase->RingOpen Rare/Anaerobic only

Caption: Metabolic stability profile comparing oxidative resistance and potential reductive liabilities.

References

  • Physicochemical Properties of Diazines

    • Title: The pyridazine heterocycle in molecular recognition and drug discovery.[1][2]

    • Source: Journal of Medicinal Chemistry / PMC.
    • URL:[Link]

  • Scaffold Hopping & Metabolic Stability

    • Title: Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds.[3]

    • Source: MedChemComm / PMC.
    • URL:[Link]

  • Kinase Inhibitor Design

    • Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review.[4]

    • Source: Future Medicinal Chemistry / PMC.
    • URL:[Link]

  • Synthetic Methodology (

    
    ): 
    
    • Title: Amination of Heteroaryl Chlorides: Palladium C
    • Source: Chemistry (Weinheim an der Bergstrasse, Germany) / PMC.
    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-(2-Bromo-pyridin-3-yloxy)-6-chloro-pyridazine

[1] Part 1: Executive Directive Do not dispose of this compound down the drain or in general trash. 3-(2-Bromo-pyridin-3-yloxy)-6-chloro-pyridazine (CAS: 1065484-70-9) is a halogenated heteroaromatic compound .[1] Its di...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Directive

Do not dispose of this compound down the drain or in general trash.

3-(2-Bromo-pyridin-3-yloxy)-6-chloro-pyridazine (CAS: 1065484-70-9) is a halogenated heteroaromatic compound .[1] Its disposal requires strict adherence to high-temperature incineration protocols to prevent environmental contamination and the formation of toxic byproducts.

Immediate Action Plan:

  • Segregate: Place in the Halogenated Organic Waste stream.

  • Label: Clearly mark as "Halogenated Heterocycle – Contains Br/Cl."

  • Destruction: Must be sent to a RCRA-permitted TSDF (Treatment, Storage, and Disposal Facility) for rotary kiln incineration.[1][2]

Part 2: Chemical Profile & Hazard Identification[2][3][4]

To dispose of a chemical safely, you must understand what makes it dangerous.[1][2] This molecule presents a "double-halogen" threat (Bromine and Chlorine) on a nitrogen-rich scaffold.

Physicochemical & Waste Properties
PropertyData / ClassificationOperational Implication
Molecular Formula C₉H₅BrClN₃OHigh Nitrogen/Halogen content.
Molecular Weight ~286.51 g/mol Heavy atom content requires high-temp destruction.
Physical State Solid (Powder)Dust inhalation hazard during weighing/transfer.
Halogen Content Bromine & Chlorine CRITICAL: Cannot be mixed with non-halogenated solvents.
Combustion Byproducts HBr, HCl, NOxIncinerator must have acid-gas scrubbing.[1][2]
RCRA Status Unlisted (treat as Characteristic)Likely Toxic (D000 series) if TCLP tested; treat as Hazardous.
The "Why" Behind the Protocol

As a scientist, you know that standard combustion of halogenated aromatics at low temperatures (open burning or standard trash incineration) is disastrous.[1] It generates dioxins, furans, and acid gases .[1][2]

  • Bromine: Generates HBr, which is more corrosive and denser than HCl.[1][2]

  • Nitrogen Heterocycles: The pyridazine/pyridine rings require higher energy to break aromaticity compared to aliphatic chains.

Part 3: On-Site Segregation & Packaging Protocol[1]

This section details the workflow inside your laboratory before the waste leaves the facility.

Diagram 1: Waste Segregation Logic

The following decision tree illustrates the critical decision points for segregating this specific compound.

WasteSegregation Start Waste Generation: 3-(2-Bromo-pyridin-3-yloxy)-6-chloro-pyridazine StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste Path StateCheck->SolidPath Pure Compound/Contaminated PPE LiquidPath Liquid/Solvent Path StateCheck->LiquidPath Dissolved in Mother Liquor Segregation CRITICAL STEP: Segregate into Halogenated Stream SolidPath->Segregation LiquidPath->Segregation ContainerSolid Wide-Mouth HDPE Drum (Lab Pack) Segregation->ContainerSolid Solids ContainerLiquid Safety Can/Carboy (Halogenated Solvent Tag) Segregation->ContainerLiquid Liquids Labeling Label: 'Hazardous Waste - Toxic' Constituents: Pyridazine deriv., Bromine, Chlorine ContainerSolid->Labeling ContainerLiquid->Labeling

Caption: Operational logic for segregating halogenated heteroaromatic waste to ensure downstream compliance.

Step-by-Step Packaging Procedure
Scenario A: Pure Solid or Contaminated Solids (PPE, Weigh Boats)[1][2]
  • Primary Containment: Place the solid waste into a clear, sealable polyethylene bag (minimum 4 mil thickness).

  • Double Bagging: Seal the first bag and place it inside a second bag. This prevents contamination of the outer drum if the primary bag ruptures.

  • Lab Packing: Place the double-bagged waste into a DOT-approved fiber or poly drum (UN 1G or 1H2).

  • Vermiculite: Fill void spaces with vermiculite or an equivalent absorbent to prevent shifting during transport.

Scenario B: Solubilized Waste (Reaction Mixtures)
  • Solvent Compatibility: Ensure the carrier solvent is compatible. (e.g., DCM, Chloroform, Ethyl Acetate).[1][2]

  • Segregation: Pour into the Halogenated Solvent carboy.

    • Warning: Never pour this into the "Non-Halogenated" or "Aqueous" waste streams. Doing so contaminates the entire volume, significantly increasing disposal costs and complicating incineration.[1]

  • Headspace: Leave 10% headspace in the container for thermal expansion.

Part 4: The Destruction Pathway (Incineration)[2]

Once the waste leaves your dock, it must undergo Rotary Kiln Incineration .[1][2] As a generator, you retain "cradle-to-grave" liability, so you must verify your waste handler uses a facility with the following capabilities.

Technical Requirement: 1100°C Destruction

Standard incinerators operate at ~850°C. However, halogenated aromatics require 1100°C - 1200°C with a residence time of >2 seconds to ensure:

  • 99.99% Destruction Removal Efficiency (DRE): Required by EPA for principal organic hazardous constituents (POHCs).

  • Prevention of De Novo Synthesis: Rapid cooling (quench) is required to prevent the reformation of dioxins in the post-combustion zone.

Diagram 2: Thermal Destruction Workflow

Visualization of the industrial destruction process required for halogenated nitrogen heterocycles.

IncinerationProcess Input Waste Feed (Halogenated) Kiln Rotary Kiln (1100°C Primary Chamber) Input->Kiln Solid/Liquid Injection SecComb Secondary Combustion (Gas Phase Oxidation) Kiln->SecComb Volatilized Gases Quench Rapid Quench (Prevent Dioxins) SecComb->Quench Hot Flue Gas Scrubber Acid Gas Scrubber (Neutralize HBr/HCl) Quench->Scrubber Cooled Gas Stack Stack Emissions (Monitored) Scrubber->Stack Clean Gas

Caption: Process flow for high-temperature destruction of brominated/chlorinated organics with acid gas scrubbing.

Part 5: Emergency Procedures (Spill Management)

In the event of a bench-top spill of solid 3-(2-Bromo-pyridin-3-yloxy)-6-chloro-pyridazine:

  • Evacuate & Ventilate: The dust is likely a respiratory irritant (STOT SE 3).[3] Clear the immediate area.[3][4][5]

  • PPE: Don double nitrile gloves, safety goggles, and a N95 or P100 particulate respirator .[1][2]

  • Dry Cleanup: Do not wet the powder initially (this spreads the contamination). Use a HEPA-filtered vacuum or gently sweep using a brush and dustpan into a bag.

  • Wet Wipe: After bulk removal, wipe the surface with a solvent-dampened paper towel (Ethanol or Acetone) to pick up residues.

  • Disposal: Place all cleanup materials (wipes, gloves, sweepings) into the Solid Hazardous Waste drum (Halogenated).

Part 6: References & Regulatory Grounding[2]

  • U.S. Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds. Hazardous Waste Combustors (HWC) NESHAP.

  • Sigma-Aldrich. Safety Data Sheet: Pyridazine Derivatives (General Class).

    • (Note: Refer to specific lot SDS for exact tox data)

  • Code of Federal Regulations (CFR). 40 CFR Part 268 - Land Disposal Restrictions (Halogenated Organic Compounds).

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

Disclaimer: This guide is for operational planning purposes. Always consult your facility's Environmental Health & Safety (EHS) officer and the specific Safety Data Sheet (SDS) before handling.

Sources

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